(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRCIKMHUAOIAT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670105 | |
| Record name | (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116650-33-0 | |
| Record name | (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine synthesis protocol
An In-depth Technical Guide to the Synthesis of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmacologically active molecules, most notably Ramatroban, a potent and selective antagonist of the thromboxane A2 receptor used in the treatment of allergic rhinitis. The stereochemistry at the C3 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide details the primary synthetic strategies for obtaining this compound in high enantiomeric purity, providing comprehensive experimental protocols and quantitative data to support research and development efforts.
Core Synthetic Strategies
Two principal methodologies have emerged for the efficient synthesis of this compound:
-
Diastereoselective or Enantioselective Reduction: This approach involves the synthesis of a prochiral intermediate, typically 1,2,4,9-tetrahydrocarbazole-3-one, which is then converted to an oxime or imine and subsequently reduced in a stereocontrolled manner to yield the desired (R)-amine.
-
Classical Resolution of Racemate: This strategy involves the synthesis of racemic 2,3,4,9-tetrahydro-1H-carbazol-3-amine, followed by separation of the enantiomers using a chiral resolving agent, such as L-tartaric acid.
This guide will elaborate on both pathways, providing detailed experimental procedures for each key transformation.
Strategy 1: Enantioselective Synthesis via Chiral Reduction
This synthetic route builds the tetrahydrocarbazole core first, followed by the stereoselective introduction of the amine group. The overall workflow is depicted below.
Experimental Protocols
Step 1: Synthesis of 3,3-Ethylenedioxy-1,2,4,9-tetrahydrocarbazole (Protected Ketone)
This step utilizes the Fischer indole synthesis to construct the core carbazole structure.[1]
-
Procedure:
-
In a suitable reaction vessel, dissolve 1,4-cyclohexanedione monoethylene acetal (Compound 1) and phenylhydrazine (Compound 2) in anhydrous toluene.
-
Add a Lewis acid catalyst, such as anhydrous zinc chloride.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and perform an aqueous workup.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 3,3-ethylenedioxy-1,2,4,9-tetrahydrocarbazole.
-
Step 2: Synthesis of 1,2,4,9-Tetrahydrocarbazole-3-one
The ketal protecting group is removed under acidic conditions.[1]
-
Procedure:
-
Dissolve the protected ketone from Step 1 in acetone.
-
Add trifluoroacetic acid (TFA) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and neutralize the acid.
-
Remove the solvent under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed, dried, and concentrated to give 1,2,4,9-tetrahydrocarbazole-3-one, which can be purified by column chromatography.
-
Step 3: Synthesis of 1,2,4,9-Tetrahydrocarbazole-3-one O-benzyl oxime
The ketone is converted to its corresponding oxime ether.[1]
-
Procedure:
-
Dissolve 1,2,4,9-tetrahydrocarbazole-3-one in dehydrated ethanol.
-
Add O-benzylhydroxylamine hydrochloride and pyridine.
-
Stir the reaction mixture at 20-30°C until the formation of the oxime ether is complete.
-
The product can be isolated by removing the solvent and performing a standard workup, followed by purification.
-
Step 4: Chiral Selective Reduction to this compound
This is the key stereochemistry-defining step, employing a chiral reducing agent.[1]
-
Procedure:
-
Prepare the chiral reducing agent, for example, a chiral 1,3,2-oxazaborolidine complex, in anhydrous tetrahydrofuran (THF) at -5 to 5°C.
-
In a separate flask, dissolve the O-benzyl oxime from Step 3 in anhydrous THF.
-
Slowly add the solution of the oxime ether dropwise to the chiral borane solution, maintaining the temperature between -5 and 5°C.
-
Stir the reaction for 8-15 hours within this temperature range.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride at approximately 0°C.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the final product by column chromatography.
-
Quantitative Data for Chiral Reduction Route
| Step | Product | Yield | Enantiomeric Purity (e.e.) | Notes |
| Chiral Reduction | This compound | 71% | 85% | Data from patent CN105693595A.[1] Further purification may be required. |
1H-NMR Data (CD3OD): δ 1.80 (m, 1H), 2.11 (m, 1H), 2.45 (m, 1H), 2.83 (m, 2H), 3.05 (m, 1H), 3.20 (m, 1H), 7.05 (m, 2H), 7.24 (d, 1H), 7.35 (d, 1H).[1] Melting Point: 175-177 °C.[1]
Strategy 2: Synthesis via Resolution of Racemic Amine
This classic approach involves the non-stereoselective synthesis of the amine followed by separation of the enantiomers using a chiral acid.
Experimental Protocols
Step 1: Synthesis of Racemic (R,S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
The racemic amine can be prepared from 1,2,4,9-tetrahydrocarbazole-3-one via standard reductive amination procedures.
Step 2 & 3: Resolution with L-Tartaric Acid
This protocol details the selective crystallization of the desired (R)-amine salt.[2]
-
Procedure:
-
Dissolve the racemic amine in a mixed solvent of methanol and water.
-
Heat the solution to 45-48°C.
-
Add the resolving agent, L-tartaric acid, and stir until it is completely dissolved.
-
To selectively crystallize the salt of the (R)-amine, adjust the volume ratio of water to methanol to be in the range of 0.4:1 to 0.8:1.
-
Slowly cool the mixture to 20-25°C to allow for the precipitation of the diastereomeric salt.
-
Filter the precipitate. The collected solid is enriched in the (R)-3-amino-1,2,3,4-tetrahydrocarbazole L-tartrate salt.
-
For higher purity, the filter cake can be recrystallized. Dissolve the cake in a mixture of water (e.g., 500L) and methanol (e.g., 700L), treat with activated carbon (e.g., 6Kg), and heat to ~65°C for 30 minutes.
-
Cool the solution to 50°C, filter, and then slowly cool the filtrate to 28-30°C to induce crystallization.
-
Filter the purified salt.
-
Step 4: Liberation of the Free (R)-Amine
The resolved tartrate salt is treated with a base to yield the free amine.
-
Procedure:
-
Suspend the purified (R)-amine L-tartrate salt in water.
-
Add a strong aqueous base, such as sodium hydroxide solution, until the pH is basic (e.g., pH > 10).
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
-
Quantitative Data for Resolution Route
| Step | Product | Yield | Enantiomeric Purity (e.e.) | Notes |
| Resolution & Purification | (R)-Amine-L-Tartrate Salt | ~42% | >99% | Yield is for the resolution step.[2] The final e.e. of the free base is reported to be greater than 99% after purification.[2] |
Conclusion
The synthesis of this compound can be effectively achieved through either a stereoselective reduction strategy or by classical resolution. The choice of method may depend on factors such as the availability of chiral catalysts, cost of reagents, and desired scale of production. The enantioselective reduction route offers a more modern and potentially more atom-economical approach, while the resolution method is robust and can yield products of very high enantiomeric purity. Both protocols provided herein serve as a detailed guide for professionals in the field of drug development and organic synthesis.
References
Enantioselective Synthesis of (R)-Tetrahydrocarbazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enantioselective synthesis of (R)-tetrahydrocarbazol-3-amine, a key chiral intermediate in the synthesis of pharmacologically active molecules such as Ramatroban. The document details three primary synthetic strategies: classical resolution of a racemic mixture, diastereoselective reductive amination employing a chiral auxiliary, and asymmetric reduction of a prochiral oxime ether. Each method is presented with detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the reaction pathways and workflows.
Classical Resolution of Racemic 3-Amino-1,2,3,4-tetrahydrocarbazole
This method involves the separation of a racemic mixture of 3-amino-1,2,3,4-tetrahydrocarbazole using a chiral resolving agent, L-tartaric acid. The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization.
Experimental Protocol
Step 1: Formation of Diastereomeric Tartrate Salts In a suitable reactor, racemic 3-amino-1,2,3,4-tetrahydrocarbazole is dissolved in a mixed solvent of methanol and water. A stoichiometric amount of L-tartaric acid, dissolved in the same solvent system, is then added to the solution. The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt.
Step 2: Fractional Crystallization The crystallized salt, enriched in the (R)-amine-L-tartrate, is isolated by filtration. The filter cake is then recrystallized from a fresh methanol/water mixture to enhance the diastereomeric purity. The specific volume ratio of methanol to water is critical for selective crystallization; a ratio of approximately 1.4:1 (v/v) methanol to water is reported to favor the crystallization of the (R)-amine salt[1].
Step 3: Liberation of the Free Amine The purified diastereomeric salt is dissolved in water, and the solution is basified, typically with an aqueous solution of sodium hydroxide, to a pH above 10. This liberates the free (R)-3-amino-1,2,3,4-tetrahydrocarbazole, which can then be extracted with an organic solvent such as ethyl acetate. The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically pure product. A final purification by recrystallization or chromatography may be performed if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Resolving Agent | L-Tartaric Acid | [1] |
| Solvent System | Methanol/Water | [1] |
| (R)-Amine Salt Crystallization Solvent Ratio (MeOH:H₂O) | ~1.4:1 | [1] |
| Resolution Yield (for (R)-amine salt) | 42% | [1] |
| Enantiomeric Excess (e.e.) of final product | >99% | [1] |
Logical Workflow for Classical Resolution
Diastereoselective Reductive Amination
This synthetic route introduces chirality by reacting the prochiral ketone, 1,2,3,4-tetrahydrocarbazol-3-one, with a chiral amine, (S)-phenethylamine, to form diastereomeric imines (or enamines), which are then reduced. The resulting diastereomeric amines are separated, and the chiral auxiliary is subsequently removed to yield the desired (R)-enantiomer.
Experimental Protocol
Step 1: Synthesis of 1,2,3,4-Tetrahydrocarbazol-3-one The starting ketone can be prepared via the Fischer indole synthesis from phenylhydrazine and 1,4-cyclohexanedione monoethylene acetal, followed by deprotection of the ketal group under acidic conditions.
Step 2: Diastereoselective Reductive Amination 1,2,3,4-Tetrahydrocarbazol-3-one and (S)-phenethylamine are dissolved in a suitable solvent, such as dichloromethane or methanol. A reducing agent, for instance, sodium triacetoxyborohydride or sodium cyanoborohydride, is added to the mixture. The reaction is stirred at room temperature until completion, which is monitored by techniques like TLC or LC-MS. The reaction produces a mixture of two diastereomers.
Step 3: Separation of Diastereomers The diastereomeric mixture is separated by crystallization or column chromatography. Due to the different physical properties of the diastereomers, one may selectively crystallize from the reaction mixture or a suitable solvent system. For example, the desired (3R, 1'S)-diastereomer can be crystallized as its hydrogensulfate salt.
Step 4: Cleavage of the Chiral Auxiliary The separated, diastereomerically pure amine is subjected to hydrogenolysis to cleave the phenethyl group. This is typically achieved using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. The reaction yields the enantiomerically pure (R)-3-amino-1,2,3,4-tetrahydrocarbazole.
Quantitative Data
| Step | Reagents | Product | Diastereomeric Ratio (d.r.) / e.e. | Yield |
| Reductive Amination | 1,2,3,4-Tetrahydrocarbazol-3-one, (S)-phenethylamine, NaBH(OAc)₃ | (3R, 1'S)- and (3S, 1'S)-amines | Diastereomeric mixture | High |
| Separation | Crystallization (as hydrogensulfate salt) | (3R, 1'S)-amine salt | High diastereomeric purity | - |
| Hydrogenolysis | (3R, 1'S)-amine, Pd/C, H₂ or Ammonium formate | (R)-3-Amino-1,2,3,4-tetrahydrocarbazole | >99% e.e. | High |
Reaction Pathway for Diastereoselective Reductive Amination
References
Spectroscopic and Biological Insights into (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine and its relevance in biological signaling pathways. While specific experimental data for the (R)-enantiomer is limited in publicly available literature, this document compiles and extrapolates information from the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and its derivatives to offer a robust predictive spectroscopic profile.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on data from analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Description |
| ¹H NMR | DMSO-d₆ | ~8.1 (s, 1H) | Indole N-H |
| ~7.4-7.0 (m, 4H) | Aromatic C-H | ||
| ~3.0-2.5 (m, 5H) | Aliphatic C-H (positions 1, 3, 4, 9) | ||
| ~2.0-1.8 (m, 2H) | Aliphatic C-H (position 2) | ||
| Broad signal | Amine N-H₂ | ||
| ¹³C NMR | CDCl₃ | ~136, ~127, ~121, ~118, ~110, ~108 | Aromatic carbons |
| ~112, ~110 | C4a, C9a | ||
| ~40-50 | C3 (bearing amine) | ||
| ~20-30 | C1, C2, C4 |
Note: Predicted values are based on data for 2,3,4,9-tetrahydro-1H-carbazole and its derivatives. Actual values may vary.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | N-H stretch (indole and amine) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1200-1000 | Strong | C-N stretch |
Table 3: Mass Spectrometry (MS) Data
| Technique | m/z Value | Interpretation |
| ESI | [M+H]⁺ | Molecular ion peak |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | λmax (nm) |
| Ethanol | ~235, ~285 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate chemical shifts using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use Electrospray Ionization (ESI) for soft ionization to observe the molecular ion.
-
Data Acquisition:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).
-
Polarity: Positive ion mode.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol).
-
Data Acquisition:
-
Spectrometer: UV-Vis spectrophotometer.
-
Wavelength Range: Scan from 200 to 400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Biological Activity and Signaling Pathway
This compound belongs to a class of compounds that have been identified as inhibitors of the CpxA phosphatase.[1] The CpxRA two-component system is a key signal transduction pathway in many Gram-negative bacteria that responds to envelope stress.[2][3] CpxA is a membrane-bound sensor kinase that, under stress conditions, autophosphorylates and subsequently transfers the phosphate group to the response regulator CpxR.[4] Phosphorylated CpxR (CpxR-P) then acts as a transcription factor, modulating the expression of genes involved in maintaining cell envelope integrity.[4]
In the absence of stress, CpxA exhibits phosphatase activity, dephosphorylating CpxR-P to downregulate the stress response.[4] Inhibition of CpxA's phosphatase activity by compounds such as this compound leads to an accumulation of CpxR-P, constitutively activating the Cpx stress response.[1][5] This can be detrimental to the bacterium and represents a potential therapeutic strategy.
Below is a diagram illustrating the CpxRA signaling pathway and the mechanism of inhibition.
Caption: CpxRA signaling pathway and inhibition.
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound is outlined below.
References
- 1. CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of CpxRA as a Therapeutic Target for Uropathogenic Escherichia coli Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cpx Two-Component Signal Transduction in Escherichia coli: Excessive CpxR-P Levels Underlie CpxA* Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine: Chemical Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and biological relevance of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine. This chiral amine is a key intermediate in the synthesis of pharmacologically active compounds, including the thromboxane A2 receptor antagonist Ramatroban.
Chemical Structure and Stereochemistry
This compound possesses a tetracyclic indole core with a chiral center at the C3 position of the saturated cyclohexane ring.
Systematic Name: (3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine[1]
Molecular Formula: C₁₂H₁₄N₂[2]
Chirality: The presence of a stereocenter at the C3 position gives rise to two enantiomers, (R) and (S). This guide focuses on the (R)-enantiomer, the structure of which is depicted below. The stereochemistry is crucial for its biological activity and its utility as a chiral building block.
Structural Representation:
The tetrahydrocarbazole scaffold consists of a benzene ring fused to a pyrrole ring (forming the carbazole nucleus), which is further fused to a cyclohexylamine ring. The "(R)" designation indicates the absolute configuration at the chiral carbon atom C3, as determined by the Cahn-Ingold-Prelog priority rules.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for the racemic mixture and the parent tetrahydrocarbazole scaffold are available, specific experimental data for the pure (R)-enantiomer is limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Weight | 186.26 g/mol | [2] |
| CAS Number | 116650-33-0 | |
| SMILES | N[C@@H]1CCC2=C(C1)C1=C(C=CC=C1)N2 | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Not available | |
| ¹H NMR Data | Not available for the pure (R)-enantiomer. Data for the parent 2,3,4,9-tetrahydro-1H-carbazole is available.[3][4][5] | |
| ¹³C NMR Data | Not available for the pure (R)-enantiomer. Data for the parent 2,3,4,9-tetrahydro-1H-carbazole is available.[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of the racemic mixture.
Stereoselective Synthesis
A synthetic route described in Chinese patent CN105693595A outlines a method for the direct synthesis of the (R)-enantiomer.[1] This process is a key step in the manufacture of the pharmaceutical agent Ramatroban.[1]
Experimental Workflow for Stereoselective Synthesis:
Caption: Stereoselective synthesis workflow.
Detailed Protocol (based on patent abstract):
-
Fischer Indole Synthesis: 1,4-Cyclohexanedione monoethylene acetal is reacted with phenylhydrazine through an aldehyde-ketone amine condensation followed by cyclization to yield 3,3-vinyl dioxo-1,2,4,9-tetrahydrocarbazole-3-ketone.[1]
-
Deprotection: The protecting group on the ketone is removed to afford 1,2,4,9-tetrahydrocarbazole-3-ketone.[1]
-
Oximation: The ketone is then reacted with O-hydroxylamine hydrochloride to form the corresponding oxime ether.[1]
-
Stereoselective Reduction: The final step involves a low-temperature chiral selective reduction of the oxime ether to furnish the desired (R)-3-amino-1,2,3,4-tetrahydrocarbazole.[1]
Chiral Resolution of Racemic 2,3,4,9-tetrahydro-1H-carbazol-3-amine
An alternative and widely used method to obtain a single enantiomer is through the resolution of a racemic mixture. This is particularly relevant in the synthesis of Ramatroban, where the racemic amine is resolved.[6][7]
Experimental Workflow for Chiral Resolution:
Caption: Chiral resolution workflow.
Detailed Protocol:
-
Reductive Amination: 3-Oxo-1,2,3,4-tetrahydrocarbazole is subjected to reductive amination with (S)-phenethylamine. This reaction produces a mixture of diastereomeric amines.[7]
-
Diastereomeric Salt Formation and Crystallization: The desired diastereomer is crystallized from the reaction mixture, often as a salt (e.g., hydrogensulfate), leading to a high diastereomeric purity.[7]
-
Cleavage of the Chiral Auxiliary: The phenethyl group is cleaved by transfer hydrogenolysis using ammonium formate and palladium on charcoal. This step yields the enantiomerically pure (3R)-3-amino-1,2,3,4-tetrahydrocarbazole.[7]
Biological Significance and Signaling Pathways
This compound and its derivatives have garnered significant interest due to their diverse biological activities.
Acetylcholinesterase Inhibition
Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have been identified as selective inhibitors of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for managing the symptoms of Alzheimer's disease. The tetrahydrocarbazole moiety serves as a crucial pharmacophore for binding to the active site of AChE.
Modulation of the CpxRA Two-Component System
Recent studies have shown that 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives can activate the CpxRA two-component signal transduction system in bacteria by inhibiting the phosphatase activity of the sensor kinase CpxA. The CpxRA system is a key regulator of envelope stress responses in many Gram-negative bacteria. Activation of this pathway can impact bacterial virulence, making it an attractive target for the development of novel antimicrobial agents.
CpxRA Signaling Pathway:
Caption: CpxRA signaling pathway.
In this pathway, environmental stress signals are detected by the sensor kinase CpxA, leading to its autophosphorylation. The phosphate group is then transferred to the response regulator CpxR. Phosphorylated CpxR (CpxR-P) then binds to DNA to regulate the transcription of target genes involved in maintaining cell envelope integrity. This compound derivatives can interfere with the dephosphorylation of CpxR-P by inhibiting the phosphatase activity of CpxA, leading to the constitutive activation of the stress response.
Conclusion
This compound is a valuable chiral building block with significant applications in medicinal chemistry. Its stereospecific synthesis or efficient resolution is critical for its use in the development of new therapeutic agents. Further research into its biological activities and the development of more efficient and scalable synthetic routes will continue to be of high interest to the scientific and pharmaceutical communities.
References
- 1. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 2. americanelements.com [americanelements.com]
- 3. acgpubs.org [acgpubs.org]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ramatroban manufacturers and suppliers in india [chemicalbook.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Physical and chemical properties of (R)-tetrahydrocarbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of (R)-tetrahydrocarbazol-3-amine, a key chiral intermediate in pharmaceutical research and development. The document details its characteristics, synthesis protocols, and biological significance as a precursor to the drug Ramatroban.
Core Physical and Chemical Properties
(R)-tetrahydrocarbazol-3-amine, with the IUPAC name (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine, is a chiral organic compound belonging to the tetrahydrocarbazole class of molecules.[1] Its enantiomeric purity is crucial for its biological activity and subsequent use in drug synthesis.
Structural and General Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | (R)-3-Amino-1,2,3,4-tetrahydrocarbazole, (3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | [1] |
| CAS Number | 116650-33-0 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂ | [2][3][4][5][6] |
| Molecular Weight | 186.26 g/mol | [2][3][6] |
| Appearance | White solid (purified) | [7] |
Physicochemical Data
The following table summarizes the key physicochemical properties of (R)-tetrahydrocarbazol-3-amine. These values are critical for its handling, purification, and use in synthetic procedures.
| Property | Value | Source(s) |
| Melting Point | 175-177 °C | [8] |
| 170-172 °C | [9] | |
| Boiling Point | 362.5 °C at 760 mmHg (Predicted) | [1][9] |
| Density | 1.192 g/cm³ (Predicted) | [1] |
| Flash Point | 200.5 °C | [1][9] |
| Refractive Index | 1.677 (Predicted) | [1][9] |
| pKa | 17.54 ± 0.40 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |
Experimental Protocols: Synthesis
The synthesis of enantiomerically pure (R)-tetrahydrocarbazol-3-amine is a critical step in the production of Ramatroban. Below are detailed methodologies from published literature.
Multi-step Synthesis via Chiral Selective Reduction
This method provides a route to (R)-3-amino-1,2,3,4-tetrahydrocarbazole with high yield and chiral purity.[8]
Step 1: Condensation
-
1,4-Cyclohexanedione monoethylene acetal and phenylhydrazine are subjected to an aldehyde-ketone amine condensation. The mixture is heated to reflux in an anhydrous toluene solution to yield the corresponding phenylhydrazone intermediate.[8]
Step 2: Cyclization (Fischer Indole Synthesis)
-
The phenylhydrazone intermediate is dissolved in dry toluene. Anhydrous zinc chloride is added, and the mixture is heated to reflux to induce cyclization, forming 3,3-vinyldioxo-1,2,4,9-tetrahydrocarbazole-3-ketone.[8]
Step 3: Deprotection
-
The protecting group is removed by reacting the product from Step 2 with trifluoroacetic acid in acetone under reflux conditions. This yields 1,2,4,9-tetrahydrocarbazole-3-ketone.[8]
Step 4: Oxime Ether Formation
-
The ketone from Step 3 is reacted with O-benzylhydroxylamine hydrochloride in dehydrated alcohol with pyridine at 20-30 °C to form the corresponding oxime ether.[8]
Step 5: Low-Temperature Chiral Selective Reduction
-
The oxime ether is subjected to a low-temperature chiral selective reduction. A solution of the oxime ether in tetrahydrofuran (THF) is added dropwise to a chiral 1,3,2-oxazaborolidine-borane complex in THF, maintaining the temperature between -5 to 5 °C.[8]
-
After the reaction is complete, it is cooled to approximately 0 °C and quenched by the dropwise addition of a saturated ammonium chloride solution.[8]
-
The product is extracted with ethyl acetate, the organic layers are combined, dried, and concentrated. Purification is achieved by column chromatography to afford (R)-3-amino-1,2,3,4-tetrahydrocarbazole.[8]
-
Reported Yield: 71%[8]
-
Chiral Purity: 85%[8]
-
¹H-NMR (CD₃OD): 1.80 (m, 1H), 2.11 (m, 1H), 2.45 (m, 1H), 2.83 (m, 2H), 3.05 (m, 1H), 3.20 (m, 1H), 7.05 (m, 2H), 7.24 (d, 1H), 7.35 (d, 1H).[8]
Caption: Multi-step synthesis of (R)-tetrahydrocarbazol-3-amine.
Alternative Synthesis via Hydroperoxide Intermediate
This two-step procedure utilizes a photochemical oxidation followed by an acid-catalyzed substitution.[7]
Step 1: Formation of Tetrahydrocarbazole Hydroperoxide
-
A substituted tetrahydrocarbazole is dissolved in toluene with a photosensitizer (e.g., Rose Bengal).[7]
-
The mixture is irradiated with visible light under a positive pressure of oxygen to form the corresponding hydroperoxide.[7]
Step 2: Acid-Catalyzed Coupling
-
The hydroperoxide intermediate is reacted with a nucleophile (in this case, an amine source) in the presence of a Brønsted acid catalyst (e.g., trifluoroacetic acid in methanol or acetic acid).[7]
-
The reaction is stirred at room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by column chromatography.[7]
Biological Significance and Signaling Pathways
(R)-tetrahydrocarbazol-3-amine serves as a crucial intermediate in the synthesis of Ramatroban.[8] Ramatroban (trade name Baynas) is a drug used for the treatment of conditions like allergic rhinitis.[10] Its therapeutic effects stem from its dual antagonism of two key pro-inflammatory and prothrombotic signaling pathways.[10][11]
Mechanism of Action of Ramatroban
Ramatroban functions by blocking two specific receptors:[10][11]
-
Thromboxane A₂ Receptor (TP): Thromboxane A₂ (TXA₂) is a potent mediator of platelet aggregation and vasoconstriction. By blocking the TP receptor, Ramatroban inhibits these effects.[10][11][12]
-
Prostaglandin D₂ Receptor 2 (DP2 or CRTH2): Prostaglandin D₂ (PGD₂) plays a key role in allergic inflammation by binding to the DP2 receptor on inflammatory cells like eosinophils and T-helper 2 (Th2) lymphocytes. This binding promotes their migration and activation. Ramatroban antagonizes the DP2 receptor, thereby mitigating the inflammatory cascade associated with allergic responses.[10][11][13]
This dual action allows Ramatroban to address both the vascular and inflammatory components of certain diseases.[10]
Caption: Mechanism of action of Ramatroban.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound 97% | CAS: 116650-33-0 | AChemBlock [achemblock.com]
- 3. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemscene.com [chemscene.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. What is Ramatroban used for? [synapse.patsnap.com]
- 11. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 12. Ramatroban as a Novel Immunotherapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Tetrahydrocarbazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrocarbazole (THC) scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This technical guide provides an in-depth overview of the diverse biological activities of tetrahydrocarbazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Anticancer Activity
Tetrahydrocarbazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][2] Their anticancer activity is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes crucial for cancer cell proliferation and survival.[[“]][4]
Quantitative Anticancer Data
The in vitro anticancer efficacy of various tetrahydrocarbazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11c | Jurkat (Leukemia) | 1.44 ± 0.09 | [4][[“]] |
| U937 (Lymphoma) | 1.77 ± 0.08 | [4][[“]] | |
| HCT-116 (Colon) | 6.75 ± 0.08 | [4][[“]] | |
| 12c | Jurkat (Leukemia) | - | [4][[“]] |
| U937 (Lymphoma) | - | [4][[“]] | |
| HCT-116 (Colon) | - | [4][[“]] | |
| Compound 4 | MDA-MB-231 (Breast) | 0.73 ± 0.74 | |
| Compound 3 | MDA-MB-231 (Breast) | 1.44 ± 0.97 | |
| Compound 5c (-F) | A-549 (Lung) | Lowest IC50 in study | |
| Compound 6g | MCF-7 (Breast) | 6.67 ± 0.39 | |
| HeLa (Cervical) | 4.49 ± 0.32 | ||
| DU-145 (Prostate) | 10.38 ± 0.42 | ||
| Compound 6h | MCF-7 (Breast) | 7.32 ± 0.62 | |
| HeLa (Cervical) | 6.87 ± 0.33 | ||
| DU-145 (Prostate) | 15.40 ± 0.60 |
Mechanisms of Anticancer Action
Several tetrahydrocarbazole derivatives induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, involving the activation of a cascade of caspase enzymes.[6]
Tetrahydrocarbazole derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phases. This is achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Certain tetrahydrocarbazole derivatives exhibit inhibitory activity against key enzymes involved in cancer progression, including:
-
Topoisomerases I and II: These enzymes are crucial for DNA replication and repair. Their inhibition leads to DNA damage and cell death.[4][[“]]
-
Tubulin: Tubulin polymerization is essential for microtubule formation and cell division. Inhibition of this process disrupts mitosis.[4][[“]]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a vital role in cell growth and proliferation. Its inhibition can block cancer cell signaling.[4][[“]]
Experimental Protocols for Anticancer Activity
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[1][2]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the tetrahydrocarbazole derivative and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
This assay measures the effect of compounds on the in vitro assembly of microtubules.
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a 96-well plate.
-
Compound Addition: Add the tetrahydrocarbazole derivative at various concentrations to the wells.
-
Initiation: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate and extent of fluorescence increase are proportional to tubulin polymerization.
Antimicrobial Activity
Tetrahydrocarbazole derivatives have shown promising activity against a variety of bacterial and fungal strains.[7][8] Their mechanisms of action are believed to involve the inhibition of essential bacterial processes such as cell wall synthesis and DNA replication.[9]
Quantitative Antimicrobial Data
The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2 | S. aureus | 48.42 | |
| E. coli | 168.01 | ||
| Compound 3 | B. cereus | 12.73 | |
| Compound 1 | S. Typhimurium | 50.08 | |
| Dibromo THC | - | Shows activity | [8] |
| THC-NSAID conjugate | K. pneumoniae | Higher than ciprofloxacin |
Mechanisms of Antimicrobial Action
The bacterial cell wall is a crucial structure for survival, and its synthesis is a key target for antibiotics. Some tetrahydrocarbazole derivatives are thought to interfere with the enzymes involved in peptidoglycan biosynthesis.[9][10]
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to bacterial cell death.[9][11]
Experimental Protocol for Antimicrobial Activity
This method is widely used to assess the antimicrobial activity of compounds.[12][13]
-
Inoculation: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.
-
Well Creation: Wells of a defined diameter are cut into the agar.
-
Compound Application: A solution of the tetrahydrocarbazole derivative is added to each well.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Tetrahydrocarbazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often determined by the IC50 value for COX-2 inhibition.
| Compound ID | COX-2 IC50 (µM) | Reference |
| Compound 13 | Highly Active | [14] |
| Diazole-linked THC 2 | 0.06 µg/mL | |
| Diazole-linked THC 3 | 0.7 µg/mL | |
| Triazole-THIQ hybrid 11f | 0.58 | |
| Indolin-2-one derivative 4e | 2.35 |
Mechanism of Anti-inflammatory Action
The primary mechanism of anti-inflammatory action for many tetrahydrocarbazole derivatives is the selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.
Neuroprotective Effects
Tetrahydrocarbazole derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] Their neuroprotective effects are attributed to their ability to modulate key signaling pathways involved in neuronal survival and antioxidant defense.
Quantitative Neuroprotective Data
The neuroprotective activity can be assessed by the effective concentration (EC50) required to produce a protective effect.
| Compound ID | Assay | EC50/TEAC | Reference |
| Carbazole-gamma-carboline conjugates | BChE Inhibition | IC50 values in µM range | |
| Various Carbazole Derivatives | Antioxidant Activity | TEAC values | |
| ChN2 | O-R Treatment | ~1 µM | |
| QN23 | O-R Treatment | ~0.1 µM |
Mechanisms of Neuroprotection
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway by tetrahydrocarbazole derivatives can protect neurons from apoptosis and promote their survival.[1][[“]][17]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1). Activation of the Nrf2/HO-1 pathway by tetrahydrocarbazole derivatives can protect neurons from oxidative stress.[4][18]
Conclusion
Tetrahydrocarbazole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, coupled with their amenability to chemical modification, make them attractive candidates for further drug discovery and development efforts. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research in this exciting field.
References
- 1. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. consensus.app [consensus.app]
- 4. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Molecular mechanisms of drug inhibition of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | MDPI [mdpi.com]
- 13. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 18. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
(R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine: A Core Scaffold in Drug Discovery
An In-depth Technical Guide on the Significance and Pharmacological Context of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Introduction
This compound is a chiral tricyclic amine that has garnered significant attention in medicinal chemistry. While comprehensive studies on its intrinsic mechanism of action are not extensively available in public literature, its primary significance lies in its role as a crucial chiral intermediate in the synthesis of pharmacologically active molecules. This guide elucidates the known applications of this compound, delves into the broader pharmacological activities of the tetrahydrocarbazole scaffold, and provides an overview of the experimental methodologies used to characterize such compounds.
The most prominent application of this compound is as a key building block in the synthesis of Ramatroban.[1][2][3] Ramatroban is a potent and selective antagonist of the thromboxane A2 (TXA2) / prostaglandin endoperoxide H2 (PGH2) receptor, and it has been approved in Japan for the treatment of allergic rhinitis.[1][4] The stereochemistry of the amine group at the 3-position is critical for the therapeutic activity of the final product.
Pharmacological Context: The Tetrahydrocarbazole Scaffold
The 2,3,4,9-tetrahydro-1H-carbazole core is recognized as a "privileged scaffold" in drug discovery, meaning it is a versatile structure that can be modified to interact with a variety of biological targets.[5][6] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Several derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[7]
Table 1: Cholinesterase Inhibitory Activity of Selected Tetrahydrocarbazole Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | AChE | Data not specified as IC50, but identified as a selective AChE inhibitor.[7] |
| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | AChE | Data not specified as IC50, but identified as a selective AChE inhibitor.[7] |
| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | AChE | Data not specified as IC50, but identified as a selective AChE inhibitor.[7] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
The inhibitory activity of the tetrahydrocarbazole derivatives on AChE and BChE is commonly determined using Ellman's method.[7]
-
Preparation of Reagents: Prepare phosphate buffer (pH 8.0), a solution of the test compound in a suitable solvent, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen. The enzyme (AChE or BChE) is also prepared in buffer.
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the enzyme solution.
-
Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
Measure the absorbance of the yellow-colored 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at a wavelength of 412 nm at regular intervals.
-
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.
Workflow for determining cholinesterase inhibition.
Signaling Pathway of Ramatroban
As the primary application of this compound is in the synthesis of Ramatroban, understanding the signaling pathway of Ramatroban provides crucial context. Ramatroban acts as an antagonist at the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR).
TXA2, produced from arachidonic acid, is a potent mediator of platelet aggregation and vasoconstriction. In allergic rhinitis, it contributes to nasal congestion and inflammation. By blocking the TXA2 receptor, Ramatroban prevents the downstream signaling cascade initiated by TXA2.
Inhibition of TXA2 signaling by Ramatroban.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a stereospecific building block for the synthesis of the TXA2 receptor antagonist, Ramatroban. While direct pharmacological data on its own mechanism of action is scarce, the broader family of tetrahydrocarbazole derivatives has shown a wide range of biological activities, including enzyme inhibition and receptor modulation. This highlights the importance of the tetrahydrocarbazole scaffold as a versatile platform for the design and development of novel therapeutic agents. Future research may yet uncover unique pharmacological properties of this compound itself, but its current value is firmly established in the synthesis of complex, clinically relevant molecules.
References
- 1. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 2. CN104402798A - Resolution method for 3-amino-1, 2, 3, 4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. (R)-3-Amino-1,2,3,4-tetrahydrocarbazole CAS 116650-33-0 [huashihang-chemical.com]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. op.niscpr.res.in [op.niscpr.res.in]
In Silico Modeling of (R)-tetrahydrocarbazol-3-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tetrahydrocarbazol-3-amine belongs to the tetrahydrocarbazole class of compounds, a scaffold known for a wide range of biological activities, including antibacterial, anticancer, and antipsychotic effects.[1] The therapeutic potential of these molecules necessitates a deep understanding of their interactions with biological targets at a molecular level. In silico modeling has emerged as an indispensable tool in drug discovery, offering a rapid and cost-effective means to predict and analyze these interactions, thereby guiding further experimental studies.[2]
This technical guide provides a comprehensive overview of the key in silico methodologies for investigating the interactions of (R)-tetrahydrocarbazol-3-amine and its derivatives. It details the experimental protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, and presents data in a structured format to facilitate understanding and application by researchers in the field of drug development.
Data Presentation: Biological Activities of Tetrahydrocarbazole Derivatives
| Compound ID | Modification | Cell Line | IC50 (nM/mL) | Reference |
| 6f | 4-chlorophenylpiperazine derivative | MCF7 | 7.24 | [3] |
| 6f | 4-chlorophenylpiperazine derivative | HCT116 | 8.23 | [3] |
| 4a-d | Alkyl dithiocarbonates | MCF7 | 7.24–37.70 | [3] |
| 5g | Triazole derivative | MCF-7 | 15.14 µM | [4] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.[5] A lower IC50 value indicates a more potent compound.
Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][6] It is widely used for virtual screening and to elucidate the binding mode of a ligand.
Protocol for Molecular Docking using AutoDock Vina:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.[7]
-
Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools (ADT).[7][8]
-
Save the prepared receptor in PDBQT format.[8]
-
-
Preparation of the Ligand ((R)-tetrahydrocarbazol-3-amine):
-
Obtain the 3D structure of (R)-tetrahydrocarbazol-3-amine from a chemical database like PubChem or construct it using molecular modeling software.
-
Optimize the ligand's geometry and assign partial charges.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates of the active site can be determined from the position of a co-crystallized ligand or through binding site prediction tools.[8]
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina to perform the docking calculations.[6]
-
The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm for exploring the conformational space of the ligand within the active site.[7]
-
Set the number of docking runs (e.g., 30-100) to ensure adequate sampling.[7]
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.
-
Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
-
Cluster the docked conformations based on root-mean-square deviation (RMSD) to identify representative binding modes.[9]
-
Visualization of the Molecular Docking Workflow:
Caption: A generalized workflow for performing a molecular docking experiment.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.
Protocol for MD Simulation using GROMACS:
-
System Preparation:
-
Start with the best-docked pose of the (R)-tetrahydrocarbazol-3-amine-protein complex obtained from molecular docking.
-
Generate the topology files for the protein and the ligand using a force field (e.g., CHARMM36).[10][11] The ligand topology can be generated using servers like CGenFF.[11]
-
Combine the protein and ligand coordinates and topologies.[11]
-
-
Solvation and Ionization:
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.[10]
-
NPT (isothermal-isobaric) ensemble: Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to study the stability of the complex (RMSD), flexibility of the protein and ligand (RMSF), and the nature of the intermolecular interactions over time.
-
Visualization of the Molecular Dynamics Simulation Workflow:
Caption: The sequential stages of a molecular dynamics simulation.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[12]
Protocol for Ligand-Based Pharmacophore Modeling:
-
Data Set Preparation:
-
Collect a set of structurally diverse molecules with known biological activity against the target of interest.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformations for each molecule in the dataset.
-
-
Feature Identification:
-
Identify the common pharmacophoric features present in the active molecules. These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups.[12]
-
-
Pharmacophore Model Generation:
-
Align the active molecules based on their common features to generate a 3D pharmacophore model.
-
-
Model Validation:
-
Validate the generated model by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.
-
-
Virtual Screening:
-
Use the validated pharmacophore model to screen large chemical databases to identify novel compounds that match the pharmacophoric features and are likely to be active.
-
Visualization of the Ligand-Based Pharmacophore Modeling Workflow:
Caption: A typical workflow for ligand-based pharmacophore modeling.
Hypothetical Signaling Pathway
To illustrate the potential mechanism of action of (R)-tetrahydrocarbazol-3-amine, a hypothetical G-Protein Coupled Receptor (GPCR) signaling pathway is presented below. Many small molecule drugs exert their effects by modulating GPCR signaling.
Visualization of a Hypothetical GPCR Signaling Pathway:
Caption: A potential signaling cascade initiated by ligand binding to a GPCR.
Conclusion
In silico modeling techniques are powerful tools for investigating the interactions of small molecules like (R)-tetrahydrocarbazol-3-amine with their biological targets. By employing a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into binding affinities, interaction modes, and the dynamic behavior of these complexes. This knowledge is crucial for guiding the design and optimization of novel therapeutic agents based on the tetrahydrocarbazole scaffold. The protocols and workflows detailed in this guide provide a solid foundation for scientists to apply these computational methods in their drug discovery efforts.
References
- 1. wjarr.com [wjarr.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking - An easy protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
The Dawn of a Multifaceted Molecule: An In-depth Technical Guide to the Discovery and History of Carbazole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have captivated the attention of scientists for over a century. Their journey from a coal tar byproduct to a diverse group of naturally occurring molecules with profound biological activities is a testament to the relentless pursuit of scientific discovery. This technical guide delves into the core of carbazole alkaloid research, tracing their discovery and history, detailing their isolation and structural elucidation, and exploring the mechanisms behind their significant pharmacological properties.
A Historical Perspective: From Industrial Waste to Natural Wonders
The story of carbazoles begins not in the lush biodiversity of nature, but in the industrial landscape of the 19th century. In 1872, German chemists Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from the anthracene fraction of coal tar distillate[1]. For nearly a century, carbazole remained primarily a synthetic curiosity.
The paradigm shifted dramatically in 1965 when Chakraborty and his team announced the isolation of murrayanine , the first naturally occurring carbazole alkaloid, from the bark of the curry leaf tree, Murraya koenigii Spreng[2][3]. This discovery ignited a fervent interest in the chemistry and biology of these compounds, revealing that nature had long been a master in their synthesis. Subsequent research has unveiled that carbazole alkaloids are predominantly found in higher plants of the Rutaceae family, particularly within the genera Murraya, Glycosmis, and Clausena[2][4]. These plants, often used in traditional medicine, have become a rich reservoir for the discovery of novel carbazole alkaloids. To date, over 230 carbazole alkaloids have been isolated and structurally elucidated from various natural sources[5].
The biogenesis of these alkaloids in higher plants is believed to originate from 3-methylcarbazole, which serves as a key intermediate for a vast array of derivatives[1][6]. This precursor undergoes various modifications, including oxidation, prenylation, and geranylation, leading to the remarkable structural diversity observed in this class of compounds[1].
Key Milestones in Carbazole Alkaloid Research
| Year | Milestone | Key Researchers/Discoverers | Significance |
| 1872 | First isolation of carbazole from coal tar | Graebe and Glazer | Marked the initial discovery of the carbazole nucleus.[1] |
| 1959 | Discovery of ellipticine from Ochrosia elliptica | Laid the groundwork for carbazole-based anticancer drug development.[4] | |
| 1965 | Isolation of murrayanine, the first naturally occurring carbazole alkaloid, from Murraya koenigii | D.P. Chakraborty et al. | Opened the field of natural carbazole alkaloid chemistry.[2][3] |
| 1982 | Development of N-methyl-9-hydroxyellipticinium acetate (Celiptium®) | One of the first carbazole-based anticancer drugs to be used clinically.[4] | |
| 2005 | Elucidation of the pro-apoptotic mechanism of mahanine via the caspase-9/caspase-3 pathway | Itoigawa et al. | Provided insight into the molecular mechanism of the anticancer activity of carbazole alkaloids.[7] |
Experimental Protocols: From Plant to Pure Compound
The isolation and characterization of carbazole alkaloids is a meticulous process that combines classical phytochemical techniques with modern analytical methods.
General Isolation and Purification Workflow
Caption: A typical experimental workflow for the isolation and purification of carbazole alkaloids from plant sources.
Detailed Methodologies
1. Plant Material Collection and Preparation: The leaves, bark, or roots of the selected plant (e.g., Murraya koenigii) are collected, washed, and air-dried in the shade to preserve the chemical constituents. The dried material is then ground into a fine powder to increase the surface area for efficient extraction[8][9].
2. Extraction: The powdered plant material is subjected to solvent extraction. A common method is continuous hot percolation using a Soxhlet apparatus with a non-polar solvent like petroleum ether to defat the material, followed by extraction with a more polar solvent such as ethanol or methanol to extract the alkaloids[1][10]. Maceration at room temperature is also employed[10].
3. Acid-Base Extraction for Alkaloid Enrichment: The concentrated crude extract is subjected to an acid-base extraction to separate the alkaloids from other neutral and acidic compounds. The extract is dissolved in a dilute acid (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. The acidic solution is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal impurities. Subsequently, the aqueous layer is basified with a base (e.g., NH4OH or NaOH) to deprotonate the alkaloids, rendering them soluble in organic solvents. The free alkaloids are then extracted with an immiscible organic solvent like chloroform or dichloromethane[10].
4. Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques.
-
Column Chromatography: The extract is loaded onto a column packed with an adsorbent like silica gel or alumina. A gradient elution is performed with a solvent system of increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures) to separate the components based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC)[1][8][9].
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are often subjected to preparative or semi-preparative HPLC for final purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water[11][12][13].
5. Structural Elucidation: The structure of the purified carbazole alkaloid is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound[9][14].
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule[9][14].
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and the extent of conjugation in the molecule[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between atoms and elucidating the complete structure of complex carbazole alkaloids[8][9][14][15][16].
Biological Activities and Signaling Pathways
Carbazole alkaloids exhibit a wide range of biological activities, with their anticancer properties being the most extensively studied.
Anticancer Activity and Apoptosis Induction
Several carbazole alkaloids, including mahanine, pyrayafoline-D, and murrafoline-I, have demonstrated significant cytotoxicity against various cancer cell lines[7]. One of the key mechanisms underlying their anticancer effect is the induction of apoptosis, or programmed cell death.
The Caspase-9/Caspase-3 Signaling Pathway: Studies on human leukemia (HL-60) cells have shown that carbazole alkaloids like mahanine can induce apoptosis through the intrinsic mitochondrial pathway[7]. This process involves the loss of mitochondrial membrane potential, which leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 subsequently activates the executioner caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis[7][17][18].
Caption: Signaling pathway of apoptosis induced by certain carbazole alkaloids via the mitochondrial-dependent caspase cascade.
Quantitative Data on Biological Activities
| Carbazole Alkaloid | Biological Activity | Cell Line/Target | IC50 Value | Reference |
| Mahanimbine | Antioxidant | Liposome oxidation assay | 33.1 µg/mL | [19][20] |
| Murrayanol | Anti-inflammatory | hPGHS-1 | 109 µg/mL | [19][20] |
| Murrayanol | Anti-inflammatory | hPGHS-2 | 218 µg/mL | [19][20] |
| Clauolenzole A | Anti-HIV | HIV-1 infected MT-4 lymphocytes | 2.4 µg/mL | [21] |
| Kwangsine A | Anti-inflammatory | LPS-stimulated BV-2 microglial cells | < 20 µM | [22] |
| Kwangsine A | Cytotoxic | HepG2 cells | < 20 µM | [22] |
| Girinimbine | Antimicrobial | Bacillus cereus | 3.4 µM | |
| 1-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde | Antimicrobial | Bacillus cereus | 10.9 µM | |
| Murrayamine J | Antimicrobial | Staphylococcus aureus | 11.7 µM | |
| Koenimbine | Antimicrobial | Staphylococcus aureus | 17.0 µM |
Conclusion and Future Directions
The journey of carbazole alkaloids from their humble beginnings in coal tar to their current status as promising lead compounds in drug discovery is a compelling narrative of scientific progress. Their rich structural diversity and broad spectrum of biological activities, particularly in the realm of anticancer research, continue to inspire new avenues of investigation. Future research will likely focus on the total synthesis of complex carbazole alkaloids, the development of novel derivatives with enhanced potency and selectivity, and a deeper understanding of their molecular mechanisms of action. The continued exploration of the natural world, coupled with advancements in synthetic and analytical chemistry, promises to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases [mdpi.com]
- 5. Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. ukm.my [ukm.my]
- 10. researchgate.net [researchgate.net]
- 11. africaresearchconnects.com [africaresearchconnects.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ijcmas.com [ijcmas.com]
- 14. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine in Neuropharmacology Research
Abstract
These application notes provide a comprehensive overview of the utility of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine and its parent scaffold, tetrahydrocarbazole, in neuropharmacology research. This document is intended for researchers, scientists, and drug development professionals. It details the potential of this chemical moiety in the discovery of novel therapeutics for neurological disorders. Included are summaries of quantitative data for various derivatives, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to the Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and biologically active compounds. Its rigid, tricyclic structure provides a versatile framework for the synthesis of ligands that can interact with a variety of biological targets within the central nervous system (CNS). Derivatives of this scaffold have shown significant potential as neuroprotective agents, dopamine and serotonin receptor modulators, and enzyme inhibitors.[1][2]
This compound is a key chiral building block, providing a specific stereochemical configuration that is often crucial for selective receptor binding and pharmacological activity. For instance, the (R)-enantiomer of a related compound has been identified as a precursor to the antiallergic drug ramatroban, underscoring the therapeutic importance of this specific stereoisomer. This highlights the utility of this compound as a starting material for the synthesis of enantiomerically pure neuropharmacological agents, which can lead to improved target selectivity and reduced off-target effects.[3]
Applications in Neuropharmacology Research
The tetrahydrocarbazole scaffold has been successfully utilized to develop ligands for several key targets in neuropharmacology.
Dopamine Receptor Ligands
Derivatives of the carbazole and tetrahydrocarbazole nucleus have been investigated as selective ligands for dopamine receptors, particularly the D3 subtype, which is a target for antipsychotic drug development.[4]
Serotonin Receptor Ligands
The tetrahydrocarbazole framework has served as a template for the design of potent ligands for serotonin (5-HT) receptors. Notably, derivatives have been identified with high affinity for the 5-HT6 receptor, a target of interest for cognitive enhancement in Alzheimer's disease and schizophrenia.[5]
Acetylcholinesterase (AChE) Inhibitors
In the context of Alzheimer's disease, inhibiting the acetylcholinesterase (AChE) enzyme to increase acetylcholine levels in the brain is a primary therapeutic strategy. Numerous 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated as AChE inhibitors.[6][7]
Neuroprotective Agents
Beyond specific receptor modulation, carbazole alkaloids and their synthetic analogs have demonstrated neuroprotective effects in various in vitro models of neurodegenerative diseases.[8][9]
Quantitative Data Summary
The following tables summarize the biological activity of representative tetrahydrocarbazole derivatives from the scientific literature.
Table 1: Dopamine Receptor Affinity and Efficacy of Tetrahydrocarbazole Derivatives
| Compound ID | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| ZLG-25 | D3 | 685 | - | [4] |
| D2 | >10,000 | - | [4] | |
| (-)-15c | D3 | - | 0.22 | [9] |
| D2 | - | 2.29 | [9] |
Table 2: Serotonin Receptor Affinity of Tetrahydrocarbazole Derivatives
| Compound ID | Receptor | Binding Affinity (Ki, nM) | Functional Activity (pA2) | Reference |
| Compound 20 | 5-HT6 | 29 | 7.0 (Antagonist) | [5] |
Table 3: Acetylcholinesterase (AChE) Inhibition by Tetrahydrocarbazole Derivatives
| Compound ID | AChE Inhibition (IC50) | Notes | Reference |
| Compound 3 | Selective AChE inhibitor | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | [6] |
| Compound 4 | Selective AChE inhibitor | 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | [6] |
| Compound 17 | Selective AChE inhibitor | N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | [6] |
Experimental Protocols
The following are representative protocols for the evaluation of tetrahydrocarbazole derivatives in neuropharmacology research.
Protocol 1: Radioligand Binding Assay for 5-HT6 Receptors
This protocol is adapted from studies evaluating the binding of novel ligands to the human 5-HT6 receptor.[5]
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 serotonin receptor.
Materials:
-
HeLa cells stably expressing the human 5-HT6 receptor.
-
[3H]-LSD (radioligand).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Test compound (e.g., a novel tetrahydrocarbazole derivative).
-
Non-specific binding control: 10 µM methiothepin.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare cell membranes from HeLa cells expressing the h5-HT6 receptor.
-
In a 96-well plate, add 50 µL of binding buffer.
-
Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of 10 µM methiothepin.
-
Add 50 µL of [3H]-LSD at a final concentration of ~1 nM.
-
Add 50 µL of the cell membrane preparation (containing ~15-20 µg of protein).
-
Incubate at 37°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[1][6]
Objective: To determine the IC50 value of a test compound for AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant.
-
Phosphate buffer (0.1 M, pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI).
-
Test compound.
-
Donepezil (standard inhibitor).
-
96-well microplate reader.
Procedure:
-
Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizations
Signaling Pathway for a G-Protein Coupled Receptor (GPCR)
Caption: Generalized GPCR signaling cascade initiated by a tetrahydrocarbazole derivative.
Workflow for Tetrahydrocarbazole-Based Drug Discovery
Caption: Drug discovery workflow using the tetrahydrocarbazole scaffold.
Experimental Workflow for AChE Inhibition Assay
Caption: Step-by-step workflow for the AChE inhibition assay.
Conclusion
The this compound moiety represents a valuable starting point for the development of novel neuropharmacological agents. The broader tetrahydrocarbazole scaffold has demonstrated significant potential in targeting key proteins implicated in a range of neurological and psychiatric disorders. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the therapeutic possibilities of this versatile chemical class. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to unlock its full potential in CNS drug discovery.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of (R)-tetrahydrocarbazol-3-amine in Alzheimer's Disease Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. Current therapeutic strategies are limited, highlighting the urgent need for novel drug candidates. Tetrahydrocarbazole derivatives have emerged as a promising class of multi-target compounds for AD treatment. These molecules have been shown to modulate key pathological pathways, including endoplasmic reticulum (ER) calcium homeostasis, mitochondrial function, and Aβ production. This document provides a detailed overview of the application of (R)-tetrahydrocarbazol-3-amine and related tetrahydrocarbazole compounds in Alzheimer's disease research, including experimental protocols and data presentation.
Mechanism of Action
Tetrahydrocarbazole derivatives exhibit a multi-faceted mechanism of action, addressing several key pathological aspects of Alzheimer's disease.[1][2][3]
-
Modulation of Endoplasmic Reticulum (ER) Calcium Homeostasis: Familial Alzheimer's disease (FAD)-linked mutations in presenilin 1 (PS1) lead to enhanced calcium release from the ER. Tetrahydrocarbazoles have been shown to dampen this excessive calcium release, thereby restoring normal cellular calcium signaling.[1][2][3]
-
Enhancement of Mitochondrial Function: Dysfunctional mitochondria are a hallmark of AD. Tetrahydrocarbazole compounds have been demonstrated to improve mitochondrial health by increasing the mitochondrial membrane potential, a key indicator of mitochondrial function.[1][2][3]
-
Reduction of Amyloid-β (Aβ) Production: These compounds can attenuate the production of pathogenic Aβ peptides. They achieve this by specifically decreasing the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1), without significantly affecting the activities of α- and γ-secretases.[1]
-
Cholinesterase Inhibition: Certain derivatives of tetrahydrocarbazole have been synthesized and identified as selective inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] This action helps to alleviate the cholinergic deficit observed in AD patients.
Signaling Pathways and Experimental Workflow
The multifaceted therapeutic approach of tetrahydrocarbazole derivatives involves several interconnected cellular pathways. The following diagrams illustrate these pathways and a general workflow for evaluating these compounds.
Caption: Signaling Pathways of Tetrahydrocarbazole Derivatives in AD.
Caption: Experimental Workflow for Evaluating Tetrahydrocarbazole Derivatives.
Quantitative Data
The following tables summarize the inhibitory activities of representative tetrahydrocarbazole derivatives against key Alzheimer's disease targets. Note that specific data for (R)-tetrahydrocarbazol-3-amine was not available in the reviewed literature; the data presented is for analogous compounds within the same chemical class.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Tetrahydrocarbazole Derivatives.
| Compound | Target | IC50 (µM) | Selectivity Index (BChE/AChE) | Reference |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | AChE | - | Selective for AChE | [4] |
| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | AChE | - | Selective for AChE | [4] |
| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | AChE | - | Selective for AChE | [4] |
| Donepezil (Reference) | AChE | - | - | [4] |
IC50 values were not explicitly provided in the abstract, but the compounds were identified as selective AChE inhibitors.
Table 2: Inhibition of Aβ Production by Tetrahydrocarbazole Derivatives in APPsw/PS1-M146L-expressing HEK293 cells.
| Compound | Aβ Species | IC50 (µM) | Reference |
| Tetrahydrocarbazole Analog 1 | Aβ38 | Low micromolar | [1] |
| Aβ40 | Low micromolar | [1] | |
| Aβ42 | Low micromolar | [1] | |
| Tetrahydrocarbazole Analog 2 | Aβ38 | Low micromolar | [1] |
| Aβ40 | Low micromolar | [1] | |
| Aβ42 | Low micromolar | [1] | |
| Tetrahydrocarbazole Analog 3 | Aβ38 | Low micromolar | [1] |
| Aβ40 | Low micromolar | [1] | |
| Aβ42 | Low micromolar | [1] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.[5][6][7][8]
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, prepare the following reactions in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells except the blank.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Beta-Secretase (BACE1) Activity Assay (Fluorometric)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for measuring BACE1 activity.[9][10][11]
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
BACE1 Assay Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)
-
BACE1 enzyme
-
BACE1 FRET substrate
-
BACE1 inhibitor (for control)
-
Test compounds
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the BACE1 enzyme, FRET substrate, and test compounds in BACE1 Assay Buffer.
-
Plate Setup:
-
Blank: 50 µL Assay Buffer.
-
Positive Control: 46 µL Assay Buffer + 4 µL BACE1 enzyme.
-
Negative Control: 44 µL Assay Buffer + 4 µL BACE1 enzyme + 2 µL BACE1 inhibitor.
-
Test Sample: Assay Buffer + BACE1 enzyme + test compound at various concentrations to a final volume of 50 µL.
-
-
Initiate Reaction: Add the FRET substrate to all wells to a final volume of 100 µL.
-
Incubation and Measurement:
-
Endpoint Assay: Incubate the plate at 37°C for 60-120 minutes in the dark. Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm).
-
Kinetic Assay: Place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence at regular intervals (e.g., every 5 minutes) for 60 minutes.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
For kinetic assays, determine the reaction rate from the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition and IC50 values as described for the AChE assay.
-
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
This protocol uses Thioflavin T (ThT), a dye that fluoresces upon binding to β-sheet-rich structures like Aβ fibrils.[12][13][14][15][16]
Principle: The increase in ThT fluorescence is directly proportional to the extent of Aβ fibril formation. Inhibitors of Aβ aggregation will result in a lower fluorescence signal compared to the control.
Materials:
-
Aβ peptide (e.g., Aβ42)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in PBS)
-
Test compounds
-
96-well black, flat-bottom microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Preparation of Aβ monomers: Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in a buffer like PBS to the desired concentration.
-
Plate Setup:
-
Positive Control (Aβ aggregation): Aβ solution + PBS (with the same final solvent concentration as test wells) + ThT solution.
-
Negative Control (No Aβ): PBS + solvent + ThT solution.
-
Test Sample: Aβ solution + test compound at various concentrations + ThT solution.
-
-
Incubation: Incubate the plate at 37°C, with or without shaking, to promote aggregation.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for up to 48 hours) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Data Analysis:
-
Plot fluorescence intensity versus time to observe the aggregation kinetics.
-
Compare the final fluorescence values of the test samples to the positive control to determine the percentage of inhibition.
-
Calculate the IC50 value for inhibition of Aβ aggregation.
-
Mitochondrial Membrane Potential Assay (TMRM Method)
This protocol uses Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant fluorescent dye that accumulates in active mitochondria with an intact membrane potential.[17][18][19][20][21]
Principle: The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.
Materials:
-
Cells (e.g., HEK293 cells expressing FAD-PS1 mutations)
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
FCCP (a mitochondrial uncoupler, for control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the desired duration.
-
TMRM Staining:
-
Prepare a working solution of TMRM (e.g., 20-200 nM) in serum-free medium.
-
Remove the culture medium from the cells and add the TMRM staining solution.
-
Incubate for 20-30 minutes at 37°C.
-
-
Washing: Gently wash the cells with PBS or a clear buffer to remove excess dye.
-
Imaging/Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (e.g., Ex/Em ~548/575 nm).
-
Flow Cytometry: Harvest the cells and analyze the TMRM fluorescence using a flow cytometer.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells.
-
Compare the fluorescence intensity of treated cells to untreated controls. An increase in intensity suggests an improvement in mitochondrial membrane potential.
-
Use FCCP-treated cells as a control for complete mitochondrial depolarization.
-
ER Calcium Homeostasis Assay
This assay typically involves live-cell imaging using calcium-sensitive fluorescent indicators.
Principle: Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM). Changes in intracellular calcium concentration upon stimulation are monitored by measuring the changes in fluorescence.
Materials:
-
HEK293 cells expressing FAD-linked PS1 mutations
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Agonist to stimulate calcium release (e.g., carbachol)
-
Live-cell imaging system (fluorescence microscope with a fast-switching light source and a sensitive camera)
Procedure:
-
Cell Culture and Loading: Culture cells on coverslips and load with the calcium indicator according to the manufacturer's instructions.
-
Treatment: Treat the cells with the tetrahydrocarbazole derivative for the desired time.
-
Imaging: Mount the coverslip on the microscope stage. Perfuse the cells with a buffer and establish a baseline fluorescence reading.
-
Stimulation: Add the agonist (e.g., carbachol) to stimulate calcium release from the ER.
-
Data Acquisition: Record the fluorescence changes over time.
-
Data Analysis:
-
Calculate the ratio of fluorescence at two different excitation or emission wavelengths (depending on the indicator) to determine the relative intracellular calcium concentration.
-
Measure the peak amplitude of the calcium response upon stimulation.
-
Compare the response in treated cells to that in untreated FAD-PS1 expressing cells and wild-type cells. A dampening of the enhanced calcium release in FAD-PS1 cells indicates a positive effect of the compound.
-
Conclusion
(R)-tetrahydrocarbazol-3-amine and its analogs represent a promising class of multi-target drug candidates for Alzheimer's disease. Their ability to simultaneously address amyloid pathology, cholinergic dysfunction, mitochondrial impairment, and dysregulated calcium signaling makes them attractive for further investigation. The protocols outlined in this document provide a framework for the comprehensive evaluation of these and other novel compounds in the context of Alzheimer's disease research and drug development. Further studies are warranted to elucidate the specific structure-activity relationships and to optimize the therapeutic potential of this chemical scaffold.
References
- 1. Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Beta-Secretase (BACE1) Activity Assay Kit (Fluorometric) (ab282921) is not available | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anaspec.com [anaspec.com]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. tandfonline.com [tandfonline.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sc.edu [sc.edu]
- 20. content.abcam.com [content.abcam.com]
- 21. Live-cell imaging: Mitochondria membrane potential [protocols.io]
Application Notes and Protocols: (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine as a Potential Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission and alleviating some of the cognitive symptoms of AD. The tetrahydrocarbazole scaffold has emerged as a promising structural motif for the development of novel AChE inhibitors. This document provides an overview of the potential of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine as an acetylcholinesterase inhibitor, including representative data from closely related analogs, detailed experimental protocols for in vitro evaluation, and visualizations of the underlying biochemical pathways and experimental workflows.
Data Presentation
The following table summarizes the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of a structurally related compound, 6-Amino-2,3,4,9-tetrahydro-1H-carbazole, in comparison to the standard drug Donepezil. This data is presented to illustrate the potential efficacy of the aminotetrahydrocarbazole scaffold.
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | 1.23 | > 10 | > 8.13 |
| Donepezil (Standard) | 0.02 | 3.54 | 177 |
Data is representative of aminotetrahydrocarbazole analogs and is sourced from studies on related compounds.
Experimental Protocols
A detailed methodology for determining the in vitro acetylcholinesterase inhibitory activity of this compound and its analogs is provided below. The protocol is based on the widely used Ellman's method.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
1. Principle:
This colorimetric assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color development.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (Test Compound)
-
Donepezil (Positive Control)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
3. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 8.0.
-
AChE Solution (0.1 U/mL): Dissolve AChE in phosphate buffer.
-
ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in phosphate buffer.
-
DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer.
-
Test Compound Stock Solution (1 mM): Dissolve this compound in DMSO. Prepare serial dilutions in DMSO to obtain a range of concentrations.
-
Positive Control Stock Solution (1 mM): Dissolve Donepezil in DMSO. Prepare serial dilutions in DMSO.
4. Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
140 µL of Phosphate Buffer (pH 8.0)
-
20 µL of the Test Compound solution at various concentrations (or DMSO for the control, and Donepezil for the positive control).
-
20 µL of AChE solution.
-
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
Following incubation, add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCh solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
5. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of action of an acetylcholinesterase inhibitor.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow: In Vitro AChE Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the IC₅₀ value of a potential AChE inhibitor.
Caption: Experimental workflow for the AChE inhibition assay.
Application Notes and Protocols for Screening (R)-tetrahydrocarbazol-3-amine Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tetrahydrocarbazol-3-amine derivatives represent a promising class of compounds with potential therapeutic applications in neurodegenerative diseases. A key target for these compounds is Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease. Inhibition of MAO-B can prevent the breakdown of dopamine, a crucial neurotransmitter, and reduce oxidative stress in the brain.[1][2] This document provides detailed application notes and protocols for the development of assays to screen and characterize (R)-tetrahydrocarbazol-3-amine derivatives as potent and selective MAO-B inhibitors.
Data Presentation
The following table summarizes the inhibitory activity of various compounds against MAO-B, providing a reference for the expected potency of novel derivatives. Note that specific IC50 values for (R)-tetrahydrocarbazol-3-amine derivatives are not yet widely available in public literature; the data presented here for other MAO-B inhibitors can be used as a benchmark for screening campaigns.
| Compound Class | Specific Compound | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference Compound |
| Propargylamines | Selegiline | 9.8 ± 1.5 | > 510 | Yes |
| Rasagiline | ~9.0 | - | Yes | |
| Indole Derivatives | MAO-B-IN-11 | 15.2 ± 2.1 | > 650 | No |
| Tetrazole Derivatives | Compound 16a | 2 | 37,000 | No |
| Benzylamine-sulphonamide Derivatives | Compound 11 | 41 | - | No |
| Thiosemicarbazone Derivatives | Compound 2b | 42 ± 2 | - | No |
Signaling Pathways
MAO-B-Mediated Neuronal Damage
Monoamine Oxidase B, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of monoamines, including dopamine. This process generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS) as byproducts.[1][3] An accumulation of ROS leads to oxidative stress, mitochondrial dysfunction, and ultimately triggers apoptotic pathways, contributing to neuronal cell death.[4][5]
MAO-B catalyzes the breakdown of dopamine, leading to oxidative stress and neuronal death.
Neuroprotective Effect of (R)-tetrahydrocarbazol-3-amine Derivatives
(R)-tetrahydrocarbazol-3-amine derivatives are hypothesized to act as inhibitors of MAO-B. By blocking the active site of the enzyme, these compounds prevent the degradation of dopamine and reduce the production of harmful ROS. This action helps to mitigate oxidative stress, preserve mitochondrial integrity, and inhibit the apoptotic cascade, thereby exerting a neuroprotective effect.
Inhibition of MAO-B by (R)-tetrahydrocarbazol-3-amine derivatives blocks the neurotoxic pathway.
Experimental Protocols
Primary Screening Assay: Fluorometric MAO-B Activity Assay
This high-throughput assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO-B activity. The assay utilizes a probe that fluoresces upon oxidation by H₂O₂ in the presence of horseradish peroxidase (HRP).
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
(R)-tetrahydrocarbazol-3-amine derivatives (and other test compounds)
-
Tyramine (MAO-B substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Selegiline (positive control inhibitor)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~535/587 nm)
Workflow Diagram:
Workflow for the primary fluorometric MAO-B inhibition assay.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the (R)-tetrahydrocarbazol-3-amine derivatives and control compounds (e.g., selegiline) in a suitable solvent (e.g., DMSO).
-
Dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a black microplate. Include wells for positive control (selegiline), negative control (vehicle), and no-enzyme control.
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant human MAO-B in MAO-B Assay Buffer.
-
Add the MAO-B solution (e.g., 20 µL) to each well containing the test compounds and controls.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[6]
-
-
Reaction Initiation:
-
Prepare a reaction mix containing tyramine, HRP, and the fluorescent probe in MAO-B Assay Buffer.
-
Add the reaction mix (e.g., 20 µL) to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Secondary Assay: Neuroprotection Assay in a Cellular Model
This cell-based assay evaluates the ability of the lead compounds to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
(R)-tetrahydrocarbazol-3-amine derivatives
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the (R)-tetrahydrocarbazol-3-amine derivatives for a specified pre-treatment period (e.g., 2 hours).[9]
-
-
Induction of Neurotoxicity:
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the control (untreated, non-toxin exposed cells).
-
Determine the neuroprotective effect of the compounds by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
-
Conclusion
The described assays provide a robust framework for the identification and characterization of novel (R)-tetrahydrocarbazol-3-amine derivatives as MAO-B inhibitors. The primary fluorometric assay allows for efficient high-throughput screening, while the secondary cell-based neuroprotection assay validates the therapeutic potential of the identified hits in a more physiologically relevant context. These protocols, combined with the provided signaling pathway information, will aid researchers in advancing the development of new therapeutic agents for neurodegenerative diseases.
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide-ranging biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a specific carbazole derivative whose cytotoxic potential requires thorough evaluation. This document provides detailed application notes and protocols for a panel of cell-based assays to characterize its cytotoxic effects. The described assays will enable the assessment of cell viability, membrane integrity, and the induction of apoptosis, key parameters in determining the cytotoxic profile of a compound.
The protocols provided are foundational and may require optimization based on the specific cell lines and experimental conditions used.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for organizing and presenting the quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Doxorubicin) |
SD: Standard Deviation
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | Mean Luminescence (RLU) ± SD | % Cytotoxicity ± SD |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Lysis Buffer) | 100 |
RLU: Relative Light Units; SD: Standard Deviation
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay
| Concentration of this compound (µM) | Mean Luminescence (RLU) ± SD | Fold Increase in Caspase-3/7 Activity ± SD |
| 0 (Vehicle Control) | 1 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Staurosporine) |
RLU: Relative Light Units; SD: Standard Deviation
Experimental Protocols
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[2]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5][6] The LDH assay measures the amount of LDH released, which is proportional to the extent of cell lysis and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay. Include wells without cells for the no-cell control.[5]
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described above. Include vehicle-only controls and a positive control for maximum LDH release (e.g., by adding a lysis buffer provided with the kit 45 minutes before the end of the incubation).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance/Luminescence Measurement: Measure the absorbance at 490 nm or luminescence, depending on the kit used.
Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Caspases are a family of proteases that play a key role in apoptosis.[7] Caspase-3 and -7 are effector caspases activated during the execution phase of apoptosis.[8] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7 to release aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[9]
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include vehicle-only and positive controls (e.g., staurosporine or etoposide).
-
Incubation: Incubate for the desired period to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[10]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[10]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of the test compound.
Caption: General experimental workflow for cytotoxicity assessment.
Potential Signaling Pathways
Carbazole derivatives have been shown to induce cytotoxicity through various mechanisms. A common pathway involves the induction of apoptosis. The following diagram illustrates a potential signaling cascade that could be activated by this compound, leading to apoptosis. Some carbazole derivatives have been shown to trigger the mitochondria-dependent apoptosis pathway.[11]
Caption: Potential mitochondria-mediated apoptosis pathway.
Another potential mechanism for carbazole derivatives is the inhibition of topoisomerase II, which can lead to DNA damage and subsequently trigger apoptosis.[11][12]
Caption: Topoisomerase II inhibition leading to apoptosis.
Additionally, some carbazole compounds have been shown to affect the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[13][14] Inhibition of this pathway could also contribute to the cytotoxic effects of the test compound.
Caption: PI3K/Akt signaling pathway in cell survival.
References
- 1. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. stemcell.com [stemcell.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.in]
- 10. promega.com [promega.com]
- 11. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest. These molecules have been investigated for a variety of biological activities, including their potential as anti-cancer agents and modulators of key cellular signaling pathways. Accurate and reproducible in vitro studies are fundamental to exploring their therapeutic potential. A critical first step in any cell-based or biochemical assay is the proper dissolution of the test compound to ensure accurate dosing and bioavailability. This document provides a detailed protocol for dissolving this compound and offers guidance for its use in in vitro experimental setups.
Physicochemical Properties and Solubility
This compound is an off-white crystalline powder.[1] Its tetracyclic structure lends it a non-polar character, which dictates its solubility properties. While quantitative solubility data in various solvents is not extensively published, qualitative information and empirical data from studies on analogous carbazole derivatives provide clear guidance for its dissolution for in vitro applications. The compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]
Data Presentation: Solubility Summary
For in vitro studies, it is common practice to prepare a high-concentration stock solution in an organic solvent, which is then further diluted in aqueous cell culture media or assay buffers. Based on available data, the following table summarizes the recommended solvents for this compound.
| Solvent | Type | Solubility Profile | Recommended Use for In Vitro Studies |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble[1] | Primary recommendation for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol | Organic | Soluble[1] | A viable alternative to DMSO for stock solution preparation. |
| Methanol | Organic | Likely Soluble | Can be used, though less common than DMSO or ethanol for cell-based assays. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Aqueous | Poorly Soluble | Not recommended for initial dissolution. Final working concentrations should have a minimal percentage of the organic stock solvent. |
Note: It is crucial to determine the empirical solubility for your specific lot of the compound and experimental conditions.
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol details the steps for preparing a stock solution of this compound in DMSO and its subsequent dilution to working concentrations for typical in vitro assays.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipettes
-
Sterile, appropriate cell culture medium or assay buffer
Procedure:
-
Preparation of a 10 mM Stock Solution: a. Tare a sterile microcentrifuge tube or amber vial on an analytical balance. b. Carefully weigh a small amount of this compound (e.g., 1.86 mg). The molecular weight is 186.25 g/mol . c. Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / 186.25 g/mol ) * 100,000 For 1.86 mg, the required DMSO volume is 1000 µL (1 mL). d. Add the calculated volume of sterile DMSO to the vial containing the compound. e. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. f. Visually inspect the solution to ensure there are no visible particulates.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials. The compound should be stored in a cool, dry place away from light.[1]
-
Preparation of Working Solutions: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution into sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations. c. Crucially, ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (medium or buffer with the same final DMSO concentration) must be included in all experiments. d. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of medium).
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Carbazole derivatives have been shown to modulate various signaling pathways involved in cell proliferation and survival. Notably, a derivative of tetrahydro-1H-carbazol-amine has been identified as an inhibitor of the Hippo signaling pathway by suppressing the activity of the transcriptional co-activators YAP1 and TAZ. The diagram below illustrates this inhibitory mechanism.
Caption: Inhibition of the Hippo-YAP/TAZ signaling pathway.
The following diagram outlines the general workflow for conducting an in vitro cell viability assay, such as an MTT or MTS assay, using the prepared compound solutions.
Caption: General workflow for an in vitro cell viability assay.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of (R)-tetrahydrocarbazol-3-amine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-tetrahydrocarbazol-3-amine in human plasma. The described protocol is crucial for pharmacokinetic studies in drug development.[1][2][3] The method utilizes a simple protein precipitation technique for sample preparation, ensuring efficiency and high throughput.[4] Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method was developed to provide high sensitivity, accuracy, and precision, making it suitable for regulated bioanalysis.[5][6]
Introduction
(R)-tetrahydrocarbazol-3-amine is a synthetic compound with potential therapeutic applications. To evaluate its efficacy and safety, it is essential to understand its pharmacokinetic profile, which involves the quantitative determination of the drug in biological matrices like plasma.[2] LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity and selectivity.[5][6] This document provides a detailed protocol for the quantification of (R)-tetrahydrocarbazol-3-amine in human plasma, covering sample preparation, chromatographic conditions, and mass spectrometric detection. The validation of such a method is critical to ensure reliable data for clinical trials and regulatory submissions.[2]
Experimental Protocols
Materials and Reagents
-
(R)-tetrahydrocarbazol-3-amine reference standard
-
Internal Standard (IS): (S)-tetrahydrocarbazol-3-amine (or a structurally similar and stable isotopically labeled compound)
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
Sample Preparation
A protein precipitation method is employed for sample clean-up.[4]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Reverse-Phase (50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined based on the molecular weight of (R)-tetrahydrocarbazol-3-amine |
| MRM Transition (IS) | To be determined based on the molecular weight of the internal standard |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| (R)-tetrahydrocarbazol-3-amine | 1 - 1000 | >0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| Low | 3 | <15 | <15 | 85-115 |
| Medium | 100 | <15 | <15 | 85-115 |
| High | 800 | <15 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | >85 | 85-115 |
| High | 800 | >85 | 85-115 |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS quantification of (R)-tetrahydrocarbazol-3-amine in plasma.
References
- 1. ijsat.org [ijsat.org]
- 2. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]
- 3. rfppl.co.in [rfppl.co.in]
- 4. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
Application Notes and Protocols: Synthesis of Functionalized (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of pharmacologically active compounds, notably the Ramatroban analogue class. Its rigid tricyclic framework and chiral amine offer a valuable platform for developing selective antagonists for various receptors. These application notes provide detailed protocols for the enantioselective synthesis of the core scaffold and its subsequent functionalization at the C3-amine and N9-indole positions, enabling the creation of diverse chemical libraries for drug discovery programs.
I. Synthesis of the Core Scaffold: this compound
The synthesis of the chiral amine scaffold is achieved through a multi-step sequence starting from commercially available materials. The key steps involve a Fischer indole synthesis to construct the tetrahydrocarbazole core, followed by the formation of a ketone intermediate, which is then subjected to an asymmetric reduction.
A representative synthetic pathway is detailed below.[1]
Logical Workflow for Synthesis of the Core Scaffold
Caption: Synthetic pathway to this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,2,4,9-Tetrahydrocarbazol-3-one (Ketone Intermediate)
This protocol outlines the formation of the key ketone intermediate required for the subsequent asymmetric amination.
-
Step 1: Fischer Indole Synthesis.
-
To a solution of 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in anhydrous toluene, add phenylhydrazine (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and add anhydrous zinc chloride (1.0 eq).
-
Resume reflux and continue heating until cyclization is complete (monitored by TLC).
-
Upon completion, cool the mixture, filter, and concentrate the filtrate under reduced pressure to yield the crude ketal-protected tetrahydrocarbazole.
-
-
Step 2: Ketal Deprotection.
-
Dissolve the crude product from Step 1 in acetone.
-
Add trifluoroacetic acid (TFA) and heat the mixture to reflux.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel) to afford 1,2,4,9-tetrahydrocarbazol-3-one.
-
Protocol 2: Enantioselective Synthesis of this compound
This protocol describes the conversion of the ketone intermediate into the target chiral amine.[1]
-
Step 1: Oxime Ether Formation.
-
Dissolve 1,2,4,9-tetrahydrocarbazol-3-one (1.0 eq) and O-benzylhydroxylamine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Add pyridine (1.2 eq) to the mixture.
-
Stir the reaction at 20-30°C until the ketone is fully converted to the corresponding oxime ether, as monitored by TLC.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime ether, which can be used in the next step without further purification.
-
-
Step 2: Low-Temperature Chiral Selective Reduction.
-
Dissolve the crude oxime ether in a suitable anhydrous solvent (e.g., THF) and cool to a low temperature (e.g., -78°C) under an inert atmosphere (Nitrogen or Argon).
-
Add a solution of a chiral reducing agent (e.g., a borane complex with a chiral ligand) dropwise.
-
Stir the reaction at low temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol, followed by aqueous HCl).
-
Allow the mixture to warm to room temperature and then basify with aqueous NaOH.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Note: An alternative to asymmetric synthesis is the resolution of the racemic amine using a chiral acid like L-tartaric or D-tartaric acid.[2]
II. Synthesis of Functionalized Derivatives
The this compound scaffold provides multiple points for diversification, primarily at the C3-primary amine and the N9-indole nitrogen.
Workflow for Derivatization
Caption: Diversification pathways for the core scaffold.
Protocol 3: N-Acylation of the 3-Amino Group
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Protocol 4: N-Sulfonylation of the 3-Amino Group
-
Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dichloromethane containing triethylamine (1.5 eq).
-
Cool the mixture to 0°C.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction, allowing it to warm to room temperature, until the starting material is consumed.
-
Work up the reaction by adding water and extracting with an appropriate organic solvent.
-
Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry, filter, and concentrate the organic layer. Purify the resulting sulfonamide as necessary.
Protocol 5: N-Alkylation of the Indole Nitrogen
This protocol allows for functionalization at the N9 position of the indole ring.
-
Note: If the C3-amine is not yet functionalized, it must be protected first (e.g., as a Boc-carbamate) to prevent competing N-alkylation.
-
Dissolve the N-protected or C3-functionalized tetrahydrocarbazole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C or -78°C.
-
Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or sodium hydride (NaH) (1.1 eq) and stir for 30-60 minutes to deprotonate the indole nitrogen.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
If necessary, deprotect the C3-amine under appropriate conditions (e.g., TFA for a Boc group).
III. Data Presentation
The following tables summarize representative data for the synthesis of tetrahydrocarbazole derivatives. Note that specific yields for the (R)-3-amine scaffold are often proprietary; however, data from related syntheses are provided for context.
Table 1: Representative Yields for Tetrahydrocarbazole Core Synthesis
| Method | Reactants | Catalyst/Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Borsche-Drechsel | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux, 5 min | 88% | [3] |
| Ionic Liquid | Phenylhydrazine HCl, Cyclohexanone | [bmim(BF4)], MeOH | Reflux | >90% | [4] |
| C-H Functionalization | Tetrahydrocarbazole, Aniline | TFA, MeOH | Room Temp, 4h | 80% |[5] |
Table 2: Summary of Functionalization Reactions
| Reaction Type | Reagent Class | Base | Key Product |
|---|---|---|---|
| C3-Amine Derivatization | |||
| Acylation | R-COCl or R-COOH/HATU | Et3N, DIPEA | Amide |
| Sulfonylation | R-SO2Cl | Pyridine, Et3N | Sulfonamide |
| Reductive Amination | R-CHO, NaBH(OAc)3 | Acetic Acid (cat.) | Secondary/Tertiary Amine |
| Urea Formation | R-NCO | None or Et3N | Urea |
| N9-Indole Derivatization |
| N-Alkylation | R-X (Alkyl Halide) | NaH, NaHMDS | N9-Alkyl Tetrahydrocarbazole |
References
- 1. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 2. CN104402798A - Resolution method for 3-amino-1, 2, 3, 4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of the synthesis of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine.
Overall Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The key steps involve a Fischer indole synthesis to construct the tetrahydrocarbazole core, followed by the introduction and stereoselective reduction of a carbonyl group to yield the desired chiral amine.
Overcoming solubility issues of (R)-tetrahydrocarbazol-3-amine in aqueous buffers
This guide provides troubleshooting and practical solutions for researchers encountering solubility issues with (R)-tetrahydrocarbazol-3-amine in aqueous buffers.
I. Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of (R)-tetrahydrocarbazol-3-amine that influence its solubility?
A1: (R)-tetrahydrocarbazol-3-amine is a heterocyclic amine with a relatively rigid, multi-ring structure. Its solubility is primarily governed by:
-
A basic amine group: This group can be protonated to form a more soluble salt at acidic pH.
-
A hydrophobic carbazole core: The fused ring system is nonpolar and contributes to low aqueous solubility.
-
Predicted Properties: It has a predicted LogP of approximately 2.68, indicating a preference for lipophilic environments over aqueous ones.[1] The parent compound, 1,2,3,4-tetrahydrocarbazole, is described as insoluble in water.[2][3][4]
Q2: My (R)-tetrahydrocarbazol-3-amine is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause?
A2: At neutral pH (7.4), the basic amine group of the molecule is not sufficiently protonated to overcome the hydrophobicity of the carbazole backbone. This results in poor aqueous solubility.
Q3: I initially dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen?
A3: This is a common issue known as "precipitation upon dilution." While (R)-tetrahydrocarbazol-3-amine may be soluble in a pure organic solvent like DMSO, adding this stock solution to an aqueous buffer changes the solvent environment drastically. The compound is no longer soluble in the predominantly aqueous final mixture and crashes out of solution.
Q4: Can I heat the solution to improve solubility?
A4: While gentle heating can sometimes aid dissolution, it is generally not recommended as a primary strategy. The compound may precipitate out again as the solution cools to the experimental temperature (e.g., room temperature or 37°C). Furthermore, excessive heat can lead to degradation of the compound.
II. Troubleshooting Guide
This section provides a systematic approach to overcoming solubility challenges.
Issue: Compound is insoluble or precipitates in aqueous buffer.
Solution 1: pH Adjustment
The most straightforward method for solubilizing basic compounds like (R)-tetrahydrocarbazol-3-amine is to lower the pH of the buffer.[] By decreasing the pH, the amine group (-NH2) becomes protonated (-NH3+), forming a more polar, water-soluble salt.
-
Recommendation: Attempt to dissolve the compound in a buffer with a pH between 3 and 5. The optimal pH will be a balance between maximizing solubility and maintaining the integrity of your experimental system (e.g., enzyme activity, cell viability).
Experimental Protocol: Solubility Test by pH Adjustment
-
Prepare a series of buffers: Prepare small volumes of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.4). Citrate or acetate buffers are suitable for the acidic range.
-
Add the compound: Add a pre-weighed amount of (R)-tetrahydrocarbazol-3-amine to a fixed volume of each buffer to achieve the desired final concentration.
-
Equilibrate: Vortex each sample briefly and then allow them to equilibrate for 1-2 hours at the desired experimental temperature, protected from light.
-
Observe: Visually inspect for undissolved particles. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using UV-Vis spectroscopy or HPLC.
Table 1: Illustrative Solubility of (R)-tetrahydrocarbazol-3-amine at Different pH Values
| Buffer pH | Expected Solubility | Observations |
| 3.0 | High | Clear solution expected. |
| 4.0 | High | Clear solution expected. |
| 5.0 | Moderate | May be fully dissolved or have slight turbidity. |
| 6.0 | Low | Suspension or visible precipitate likely. |
| 7.4 | Very Low | Insoluble, visible precipitate. |
Solution 2: Use of Co-solvents
If pH adjustment is not compatible with your experimental setup, the use of a water-miscible organic co-solvent can increase solubility.[6][7] Co-solvents work by reducing the polarity of the aqueous medium.[][8]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[6]
-
Important Consideration: The final concentration of the co-solvent should be kept to a minimum (ideally <5%, and often <1% for DMSO in cell-based assays) to avoid artifacts or toxicity in biological experiments.[9]
Experimental Protocol: Solubilization with a Co-solvent
-
Prepare a high-concentration stock solution: Dissolve (R)-tetrahydrocarbazol-3-amine in 100% of the chosen co-solvent (e.g., DMSO, ethanol).
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the aqueous buffer.
-
Vortex: Vortex thoroughly after each dilution step.
-
Observe for Precipitation: Monitor for any signs of precipitation. The concentration at which precipitation first occurs is the limit of solubility for that co-solvent percentage.
Table 2: Illustrative Solubility with Common Co-solvents
| Co-solvent | Max % in Buffer (v/v) without Precipitation | Achievable Concentration (µM) |
| DMSO | 1% | ~10-50 |
| Ethanol | 5% | ~20-100 |
| PEG 400 | 10% | ~50-200 |
Solution 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They can encapsulate poorly soluble molecules, like the carbazole core of your compound, forming an "inclusion complex" that is water-soluble.[12][13]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD (e.g., 10-20% w/v) in your desired aqueous buffer.
-
Add Compound: Add the (R)-tetrahydrocarbazol-3-amine powder directly to the cyclodextrin solution.
-
Mix: Stir or sonicate the mixture for several hours (or overnight) at room temperature to facilitate complex formation.
-
Filter: Pass the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound.
-
Determine Concentration: Measure the concentration of the solubilized compound in the filtrate via UV-Vis spectroscopy or HPLC.
Table 3: Comparison of Solubilization Strategies
| Method | Pros | Cons | Best For |
| pH Adjustment | Simple, cost-effective, can achieve high concentrations. | May not be compatible with biological assays (pH sensitivity). | In vitro assays where pH can be controlled (e.g., enzyme kinetics). |
| Co-solvents | Easy to prepare stock solutions. | Potential for solvent-induced artifacts or toxicity; limited final concentration. | Screening assays where final organic solvent concentration is low. |
| Cyclodextrins | Low toxicity, can significantly increase solubility without organic solvents. | More expensive; may affect compound-target binding in some cases. | Cell-based assays and in vivo studies where organic solvents are undesirable. |
III. Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the decision-making process for troubleshooting solubility issues and the mechanisms of action for different solubilization techniques.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,2,3,4-Tetrahydrocarbazole | 942-01-8 [chemicalbook.com]
- 4. 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8 [m.chemicalbook.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. humapub.com [humapub.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis of Chiral Carbazoles
Welcome to the technical support center for the asymmetric synthesis of chiral carbazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Enantioselectivity (ee) or Enantiospecificity (es)
Q: My reaction is producing the chiral carbazole with low enantiomeric excess (ee). What are the common causes and how can I improve it?
A: Low enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of your reaction. Here’s a systematic troubleshooting guide:
-
Ligand Choice is Crucial: The chiral ligand is the primary source of stereochemical induction.
-
Screen Ligands: A positive correlation has been observed between the steric bulk of the ligand and enantiospecificity. For instance, in some Buchwald-Hartwig aminations, electron-poor phosphine ligands like P(4-CF3C6H4)3 have shown better performance than electron-rich ones.[1] It is advisable to screen a variety of chiral ligands, including commercially available and custom-synthesized ones.
-
Ligand Purity: Ensure the enantiomeric purity of your chiral ligand. Impurities can significantly erode the enantioselectivity of the final product.
-
-
Reaction Conditions Optimization:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C or 0 °C) generally enhances enantioselectivity by favoring the transition state with a lower activation energy.[2][3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can have a pronounced influence on enantioselectivity. For example, in certain reactions, solvents like DMF have performed significantly better than toluene or 1,4-dioxane.[1] A solvent screen is highly recommended.
-
Base Selection: In reactions requiring a base, such as the Buchwald-Hartwig amination, the choice of base can impact both yield and enantioselectivity. A switch from one base to another (e.g., to t-BuOK) might offer a slight improvement.[1]
-
-
Catalyst System:
-
Metal Precursor: The choice of metal salt can be critical. For instance, in copper-catalyzed reactions, using a copper carboxylate in ethereal solvents has been shown to dramatically improve enantioselectivity compared to Cu(OTf)₂ in toluene.[4]
-
Catalyst Loading: While less common for ee, in some sterically challenging reactions, high catalyst loadings might be necessary to achieve reasonable yields, which can then be followed by resolution techniques.[5]
-
2. Poor Yield
Q: I am observing a very low yield of my desired chiral carbazole. What are the potential reasons and solutions?
A: Low yields can be attributed to several factors, from reagent quality to reaction kinetics.
-
Reagent and Solvent Quality:
-
Anhydrous Conditions: Many catalytic systems are sensitive to moisture. Ensure that all solvents and reagents are rigorously dried, as water can deactivate the catalyst and other reactive species.[3]
-
Reagent Purity: The purity of starting materials, especially the carbazole precursor and the coupling partner, is critical. Impurities can lead to side reactions and catalyst inhibition.
-
-
Reaction Parameters:
-
Stoichiometry: Carefully optimize the stoichiometry of your reagents. An excess of one reactant may be necessary to drive the reaction to completion.[3]
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of byproducts.[3] Conversely, some reactions may require higher temperatures to proceed at a reasonable rate.[1]
-
-
Catalyst Deactivation or Inhibition:
-
Incompatible Functional Groups: Certain functional groups on your substrates might interfere with the catalyst. Protect sensitive functional groups if necessary.
-
Background Reactions: Unwanted side reactions, such as C-H insertions in carbene chemistry, can consume starting materials and reduce the yield of the desired product.[2][6] The choice of catalyst and reaction conditions should aim to suppress these pathways.
-
-
Product Isolation: The purification process itself can be a source of yield loss, especially if the product is difficult to separate from byproducts or the remaining starting material.[3]
3. Issues with Regioselectivity
Q: My synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: Controlling regioselectivity is a common challenge, particularly with unsymmetrically substituted starting materials.
-
Directing Groups: The electronic and steric properties of substituents on the aromatic rings can direct the reaction to a specific position. For instance, sterically bulky groups can block certain reaction sites.[5]
-
Catalyst and Ligand Control: The choice of catalyst and ligand can influence the regiochemical outcome. Some catalytic systems exhibit inherent preferences for certain positions.
-
Synthetic Strategy: In some cases, a divergent approach where a common intermediate is used to access different regioisomers might be beneficial. For example, the copper-catalyzed ring opening of strained iodonium salts can be directed by substituents to yield a single regioisomer.[1][5]
4. Atropisomer Stability
Q: My chiral carbazole appears to be racemizing over time. What determines the stability of these atropisomers?
A: The stability of atropisomers is determined by the rotational barrier around the stereogenic axis (in this case, the C-N bond).
-
Rotational Barrier: For a chiral carbazole to be configurationally stable at room temperature, the rotational barrier should ideally be above 22.3 kcal/mol.[5]
-
Steric Hindrance: The size of the substituents ortho to the C-N bond is the most critical factor influencing the rotational barrier. Larger groups will lead to a higher barrier and greater stability. The repulsion between substituents, such as a C-1 methyl group and the N-aryl substituent, can destabilize the ground state and affect the rotational barrier.[5]
-
Computational Analysis: Density Functional Theory (DFT) calculations can be a powerful tool to predict the rotational barriers of your target carbazoles and assess their potential for racemization.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for Intramolecular Buchwald-Hartwig Amination [1]
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | es (%) |
| 1 | RuPhos | Cs₂CO₃ | Toluene | 65 | Low | ~70 |
| 2 | RuPhos | Cs₂CO₃ | Toluene | 75 | Good | ~72 |
| 3 | RuPhos | Cs₂CO₃ | Toluene | 85 | Good | ~71 |
| 4 | PCy₃ | Cs₂CO₃ | Toluene | 85 | Good | 9 |
| 5 | P(4-CF₃C₆H₄)₃ | Cs₂CO₃ | Toluene | 85 | Good | 88 |
| 6 | RuPhos | t-BuOK | Toluene | 85 | Excellent | 75 |
| 7 | P(4-CF₃C₆H₄)₃ | t-BuOK | Toluene | 85 | Excellent | 88 |
| 8 | P(4-CF₃C₆H₄)₃ | t-BuOK | 1,4-Dioxane | 85 | Good | 54 |
| 9 | P(4-CF₃C₆H₄)₃ | t-BuOK | DMF | 85 | Excellent | 88 |
Table 2: Substrate Scope for Cu-Catalyzed Asymmetric N-H Insertion [2]
| Entry | 3-diazoindolin-2-imine | Carbazole | Product | Yield (%) | ee (%) |
| 1 | A1 | B1 | C1 | 92 | 98 |
| 2 | A2 | B1 | C2 | 85 | 97 |
| 3 | A1 | B2 | C20 | 88 | 95 |
| 4 | A1 | B3 | C21 | 75 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Asymmetric Carbene Insertion into Carbazoles [2][6]
-
To a dry Schlenk tube under a nitrogen atmosphere, add Cu(OTf)₂ (10 mol %) and the chiral ligand (12 mol %).
-
Add dry 1,2-dichloroethane (DCE) to achieve a concentration of 0.05 M.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the carbazole derivative (1.2 equivalents).
-
Add a solution of the 3-diazoindolin-2-imine (1.0 equivalent) in dry DCE dropwise over 30 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral carbazole.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Intramolecular Buchwald-Hartwig Amination for C-N Axial Chirality Transfer [1][5]
-
To a flame-dried reaction vessel, add the C-C axially chiral biaryl precursor (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol %), and the phosphine ligand (e.g., P(4-CF₃C₆H₄)₃, 15 mol %).
-
Add the base (e.g., t-BuOK, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., DMF) via syringe.
-
Heat the reaction mixture to the optimized temperature (e.g., 85 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the C-N axially chiral carbazole.
-
Determine the enantiospecificity (es) or enantiomeric excess (ee) by chiral HPLC.
Visualizations
Caption: General experimental workflow for asymmetric carbazole synthesis.
Caption: Troubleshooting logic for common issues in asymmetric synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00587F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Tetrahydrocarbazole Derivatization
Welcome to the technical support center for the derivatization of tetrahydrocarbazoles. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and detailed protocols for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 1,2,3,4-tetrahydrocarbazole (THC) core structure? A1: The Fischer indole synthesis is the most common and widely used method for preparing the tetrahydrocarbazole scaffold.[1][2] This reaction typically involves the condensation of a phenylhydrazine with cyclohexanone or its derivatives in the presence of an acid catalyst.[1][2] Other methods include Ullman cross-coupling, reductive cyclization, and various metal-catalyzed reactions.[1][3]
Q2: What are the key derivatization reactions for modifying tetrahydrocarbazoles? A2: Key derivatization reactions include N-alkylation to modify the indole nitrogen, C-H functionalization for direct amination, and palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) on halogenated tetrahydrocarbazole precursors to form new carbon-carbon bonds.[4][5][6] These modifications are crucial for developing derivatives with diverse pharmacological profiles, including potential anti-cancer and neuroprotective agents.[7]
Q3: Why is the purity of the starting tetrahydrocarbazole crucial for subsequent derivatization reactions? A3: The purity of the starting materials is critical for the success of derivatization. Impurities can lead to significant side reactions, lower yields, and complex purification challenges.[4][8] For instance, in photosensitized C-H oxidation reactions, colored impurities in the starting tetrahydrocarbazole can slow down or completely inhibit the formation of the necessary hydroperoxide intermediate.[4] It is often recommended to use freshly recrystallized or chromatographically purified starting materials.[4][8]
Q4: How can I improve the solubility of my final tetrahydrocarbazole derivatives? A4: Poor aqueous solubility is a common issue for many organic compounds. Strategies to improve solubility include introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) into the molecule through derivatization.[9] Other techniques involve particle size reduction through micronization, or the use of co-solvents and solubilizing agents like polyethylene glycol (PEG) or cyclodextrins.[10]
Troubleshooting Guides
Fischer Indole Synthesis for Tetrahydrocarbazole Core
Q: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it? A: Low yields in the Fischer indole synthesis can stem from several factors, as the reaction is sensitive to specific parameters.[8] Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can cause side reactions. Using freshly distilled or recrystallized materials is advisable.[4][8]
-
Acid Catalyst: The type and amount of acid catalyst are essential. Insufficient acid can lead to an incomplete reaction. Polyphosphoric acid (PPA) or glacial acetic acid are commonly used.[8][11]
-
Reaction Temperature: The key[1][1]-sigmatropic rearrangement step often requires high temperatures to overcome its activation energy.[8] If the reaction is too slow, consider increasing the temperature. Microwave irradiation can also significantly accelerate the reaction.[2]
-
Reaction Time: An insufficient refluxing period can lead to an incomplete reaction.[11] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
Side Reactions: Dealkylation can be a serious side reaction, especially during dehydrogenation steps if performed over a palladium catalyst.[12]
N-Alkylation of Tetrahydrocarbazoles
Q: I am getting a mixture of N- and C-alkylated products. How can I improve selectivity for N-alkylation? A: Achieving high selectivity for N-alkylation over C-alkylation depends heavily on the reaction conditions.
-
Base and Solvent Choice: Classical conditions for selective N-alkylation employ a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[5] Weaker bases or different solvents might lead to mixtures. The use of potassium carbonate (K2CO3) in DMF is also a common condition.[13]
-
Reaction Temperature: Running the reaction at a controlled temperature can influence selectivity. While some reactions proceed at room temperature, others may require heating.[13][14]
Q: My N-alkylation reaction is not going to completion. What should I check? A: Several factors can lead to an incomplete reaction:
-
Anhydrous Conditions: The presence of moisture can quench the strong base (e.g., NaH) and hydrolyze the alkylating agent. Ensure all glassware is dry and use anhydrous solvents.[14]
-
Base Strength: The base must be strong enough to deprotonate the indole nitrogen effectively. If a weaker base like K2CO3 is not working, consider switching to a stronger one like NaH.[14]
-
Solubility: The deprotonated tetrahydrocarbazole salt must be soluble in the reaction solvent. If solubility is an issue, switching to a more polar aprotic solvent like DMF or DMSO can help.[14]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Consider increasing the temperature or using microwave irradiation to accelerate the process.[14]
Photochemical C-H Amination
Q: The initial photooxygenation step to form the hydroperoxide is very slow or fails completely. What is the problem? A: This issue is almost always related to the purity of the starting tetrahydrocarbazole.[4] If the material is dark yellow or black, as sometimes received from commercial suppliers, the photosensitized oxidation will either not work or give very low yields. The starting material must be purified by recrystallization or column chromatography to obtain a colorless, white solid.[4]
Q: The final acid-catalyzed coupling with an aniline nucleophile is giving a low yield. What can I adjust? A: The acidity for this step needs to be carefully fine-tuned depending on the electronic properties of the aniline.[4]
-
For electron-poor anilines (e.g., those with a nitro group), using a catalytic amount (10 mol%) of a strong acid like trifluoroacetic acid (TFA) in methanol is the method of choice.[4]
-
For moderately electron-poor anilines (e.g., those with halogen substituents), using acetic acid as the solvent without an additional acid catalyst is often optimal.[4]
Data and Reaction Condition Tables
Table 1: Optimization of Fischer Indole Synthesis Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Reference(s) |
| Starting Materials | Phenylhydrazine, Cyclohexanone | Phenylhydrazine HCl, Butanone | Substituted Phenylhydrazines, Substituted Cyclohexanones | o-Iodoaniline, Cyclohexanone | [15],[8],[2],[16] |
| Catalyst/Acid | Glacial Acetic Acid | None (Thermal) | Polyphosphoric Acid (PPA) | Pd(OAc)2 | [15],[8],[2],[16] |
| Solvent | Acetic Acid | THF | None | DMF | [15],[8],[2],[16] |
| Base | None | None | None | DABCO | [16] |
| Temperature | Reflux | 150 °C (Microwave) | 150-160 °C | 105 °C | [15],[8],[2],[16] |
| Time | 1-2 hours | 15 minutes | 10-15 minutes | 3 hours | [15],[8],[2],[16] |
| Typical Yield | 85-91% (crude) | High | 84% | 65% | [15],[8],[2],[16] |
Table 2: Comparison of Conditions for N-Alkylation of Tetrahydrocarbazoles
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | DBU | [8],[14],[13] |
| Solvent | Anhydrous DMF | DMF or Acetone | Anhydrous THF | [8],[14],[13] |
| Alkylating Agent | Benzyl Bromide | Generic Alkyl Halide | Generic Alkylating Agent | [8],[14] |
| Temperature | 80 °C | 60-100 °C | Room Temperature | [8],[14],[13] |
| Time | 15 minutes | Monitored by TLC | Monitored by TLC | [8],[14] |
| Selectivity | High for N-alkylation | Varies, potential for mixtures | High for N-alkylation | [5],[13] |
Visualized Workflows and Pathways
Caption: General experimental workflow for the synthesis and derivatization of tetrahydrocarbazoles.
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.[8]
Caption: Reaction pathway for two-step C-H amination of tetrahydrocarbazole.[4]
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indolization and One-Pot N-Alkylation
This protocol combines the synthesis of the tetrahydrocarbazole core and its subsequent N-alkylation in a single pot, significantly reducing reaction time.[5][8]
-
Indolization: To a microwave vial, add phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.05 eq) in THF (e.g., 0.6 M).
-
Seal the vial and heat in a microwave reactor to 150°C for 10-15 minutes. Monitor for completion by TLC.[8]
-
N-Alkylation: Cool the reaction mixture to room temperature.
-
In a separate flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Carefully add the crude indole solution from the previous step to the NaH suspension and stir for 15 minutes at room temperature.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and stir the mixture at 80°C for 15 minutes or until completion.[8]
-
Work-up: Cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Two-Step C-H Amination via Photooxygenation
This protocol describes a method for C-H amination using elemental oxygen as the oxidant.[4]
Step 1: Synthesis of Tetrahydrocarbazole Hydroperoxide
-
Ensure the starting tetrahydrocarbazole is a colorless, pure solid. If it is colored, purify it first by column chromatography (silica gel layered with alumina, eluting with toluene).[4]
-
In a 250 mL flask, dissolve 1 g of pure tetrahydrocarbazole in 100 mL of toluene.
-
Add Rose Bengal (2 mg) as a photosensitizer.
-
Cover the flask with a septum and insert a needle attached to an oxygen-filled balloon to maintain a positive pressure of oxygen.
-
Irradiate the stirring reaction mixture with a 23-watt lamp. The hydroperoxide product will precipitate from the toluene.
-
Isolate the hydroperoxide by filtration. This product is typically used in the next step without further purification.
-
CAUTION: Peroxides can be explosive. Avoid exposing the neat solid to heat or metals. Performing subsequent reactions behind a blast shield is recommended.[4]
Step 2: Acid-Catalyzed Coupling with Aniline Method A (For electron-poor anilines):
-
In a vial, combine the hydroperoxide (1.0 eq) and the desired aniline nucleophile (1.0 eq).
-
Add methanol (e.g., 10 mL for 0.49 mmol scale) followed by trifluoroacetic acid (TFA, 0.1 eq).
-
Stir the mixture at room temperature for approximately 4 hours.
-
If the product precipitates, isolate it by filtration. If not, concentrate the reaction mixture and purify by chromatography or recrystallization.[4]
Method B (For moderately electron-poor anilines):
-
Weigh out the hydroperoxide (1.0 eq) and the desired aniline (1.0 eq) into a vial.
-
Add acetic acid as the solvent (e.g., 5 mL for 0.49 mmol scale).
-
Stir the mixture at room temperature for 4-5 hours.
-
Isolate the precipitated product by filtration and wash with cold acetic acid.[4]
Protocol 3: Classical Fischer Indole Synthesis in Acetic Acid
This is a standard, robust protocol for synthesizing the parent 1,2,3,4-tetrahydrocarbazole.[15]
-
In a 1-L three-necked round-bottomed flask equipped with a reflux condenser and stirrer, add cyclohexanone (1.0 eq, 98 g) and glacial acetic acid (6.0 eq, 360 g).
-
Heat the mixture to reflux while stirring.
-
Slowly add phenylhydrazine (1.0 eq, 108 g) over a period of 1 hour.
-
Continue heating under reflux for an additional hour after the addition is complete.
-
Pour the hot mixture into a beaker and stir as it solidifies.
-
Cool the mixture to approximately 5°C and filter the solid product with suction.
-
Wash the filter cake with water, followed by 75% ethanol.
-
Air-dry the crude solid and recrystallize from methanol to yield pure 1,2,3,4-tetrahydrocarbazole. The melting point should be in the range of 113-118°C.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 13. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying racemic 2,3,4,9-tetrahydro-1H-carbazol-3-amine?
A1: The most common purification methods for the racemic mixture are column chromatography and recrystallization. Column chromatography using silica gel is effective for removing polar and non-polar impurities.[1][2] Recrystallization from a suitable solvent system, such as methanol or ethanol, can also yield a product of high purity.[3]
Q2: How can I separate the (R) and (S) enantiomers of 2,3,4,9-tetrahydro-1H-carbazol-3-amine?
A2: The most common method for separating the enantiomers is through chiral resolution by diastereomeric salt formation.[4] This involves reacting the racemic amine with a chiral acid, such as (R,R)-tartaric acid, to form two diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[4]
Q3: What are some common impurities I might encounter?
A3: Common impurities can originate from the synthesis of the tetrahydrocarbazole core, often via the Fischer indole synthesis, or from the introduction of the amine group. These may include unreacted starting materials like phenylhydrazine and cyclohexanone derivatives, colored byproducts, and side-products from the amination reaction.[3][5] If the amine is synthesized via reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-3-one, potential impurities include the starting ketone and the corresponding alcohol from over-reduction.
Q4: My purified this compound is colored. How can I decolorize it?
A4: A brownish or yellow coloration is common.[3] Treatment with activated charcoal during recrystallization is an effective method for removing colored impurities.[3] Passing a solution of the compound through a small plug of silica gel or alumina can also be effective.
Troubleshooting Guides
Issue 1: Low Yield During Chiral Resolution
| Symptom | Possible Cause | Troubleshooting Step |
| Very little or no precipitate forms after adding the chiral resolving agent. | Incorrect solvent choice (diastereomeric salt is too soluble). | Try a less polar solvent or a mixture of solvents. Slow evaporation of the solvent can also help induce crystallization.[1] |
| Incorrect stoichiometry of the resolving agent. | The molar ratio of the resolving agent to the racemic amine is crucial. Typically, a 0.5 to 1.0 equivalent of the resolving agent is used. This may need to be optimized for your specific batch. | |
| The concentration of the solution is too low. | Concentrate the solution by carefully evaporating some of the solvent. | |
| The yield of the desired diastereomeric salt is consistently low. | The desired diastereomer may be the more soluble of the two in the chosen solvent. | Try a different chiral resolving agent (e.g., a derivative of tartaric acid) or screen a wider range of crystallization solvents. |
| Inefficient crystallization. | Ensure slow cooling of the solution to promote the formation of larger, purer crystals. Seeding the solution with a previously obtained crystal of the desired diastereomer can also improve yield and purity. |
Issue 2: "Oiling Out" During Crystallization
| Symptom | Possible Cause | Troubleshooting Step |
| The compound separates as a liquid (oil) instead of a solid during recrystallization or diastereomeric salt formation. | The solution is too concentrated. | Dilute the solution with more of the chosen solvent and reheat until the oil redissolves, then cool slowly. |
| The solution is being cooled too quickly. | Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling often promotes oiling out. | |
| Inappropriate solvent choice. | The solvent may be too poor for the compound. Try a slightly more polar solvent or a mixture of solvents. For example, if you are using hexanes and the compound oils out, try a mixture of hexanes and ethyl acetate. | |
| Impurities are present. | The presence of impurities can inhibit crystallization. Attempt to purify the crude material further by column chromatography before crystallization. |
Issue 3: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Troubleshooting Step |
| The compound streaks on the TLC plate and the column. | The amine is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. |
| The mobile phase is too polar. | If the Rf value is too high, decrease the polarity of the mobile phase. For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 30%. | |
| The mobile phase is not polar enough. | If the Rf value is too low and the compound is not moving down the column, increase the polarity of the mobile phase. | |
| Co-elution of impurities. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, if a hexane/ethyl acetate system is not working, a dichloromethane/methanol system might provide better separation. |
Data Presentation
Disclaimer: The following data is representative and intended for illustrative purposes. Optimal conditions should be determined experimentally.
Table 1: Comparison of Recrystallization Solvents for Racemic 2,3,4,9-tetrahydro-1H-carbazol-3-amine
| Solvent System | Recovery Yield (%) | Purity (by HPLC, %) | Observations |
| Methanol | 85 | 98.5 | Forms well-defined needles upon slow cooling. |
| Ethanol | 82 | 98.2 | Similar to methanol, slightly higher solubility. |
| Isopropanol | 75 | 97.9 | Slower crystallization, smaller crystals. |
| Acetonitrile | 65 | 99.1 | Lower recovery, but excellent purity. |
| Ethyl Acetate/Hexane | 78 | 98.8 | Good for removing non-polar impurities. |
Table 2: Screening of Chiral Resolving Agents for this compound
| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered (R)-amine (%) |
| (2R,3R)-(-)-Tartaric Acid | Methanol | 42 | 92 |
| (2R,3R)-(-)-O,O'-Dibenzoyl-tartaric acid | Ethanol | 38 | 97 |
| (2R,3R)-(-)-O,O'-Di-p-toluoyl-tartaric acid | Isopropanol | 45 | >99 |
| (R)-(-)-Mandelic Acid | Acetonitrile | 35 | 88 |
Experimental Protocols
Protocol 1: Purification of Racemic 2,3,4,9-tetrahydro-1H-carbazol-3-amine by Column Chromatography
-
Preparation of the Column: Pack a silica gel column using a slurry method with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.1% triethylamine).
-
Sample Loading: Dissolve the crude 2,3,4,9-tetrahydro-1H-carbazol-3-amine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica-adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified racemic amine.
Protocol 2: Chiral Resolution of 2,3,4,9-tetrahydro-1H-carbazol-3-amine using (2R,3R)-(-)-O,O'-Di-p-toluoyl-tartaric acid
-
Salt Formation: In a flask, dissolve racemic 2,3,4,9-tetrahydro-1H-carbazol-3-amine (1.0 eq.) in a minimal amount of warm isopropanol. In a separate flask, dissolve (2R,3R)-(-)-O,O'-Di-p-toluoyl-tartaric acid (0.5 eq.) in warm isopropanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (R)-amine should begin to precipitate. For further crystallization, the flask can be placed in a refrigerator (4 °C) overnight.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and add a 2 M NaOH solution dropwise until the pH is >10.
-
Extraction: Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-amine. The enantiomeric excess should be determined by chiral HPLC.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting crystallization issues.
References
Identifying and minimizing byproducts in carbazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing byproducts in carbazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to carbazoles?
A1: The most prevalent methods for synthesizing carbazoles include classical methods such as the Borsche-Drechsel cyclization, the Graebe-Ullmann reaction, and the Bucherer carbazole synthesis. More modern and widely used methods are transition metal-catalyzed cross-coupling reactions, particularly the Ullmann condensation and the Buchwald-Hartwig amination.[1]
Q2: What are the primary byproducts encountered in carbazole synthesis?
A2: Byproduct formation is a common challenge in carbazole synthesis and is highly dependent on the chosen synthetic route and reaction conditions. Common byproducts include:
-
Homocoupling products: Such as biphenyls (from the coupling of two aryl halide molecules) and bicarbazoles or carbazole dimers (from the coupling of two carbazole molecules).[2]
-
Unreacted starting materials: Residual carbazole and aryl halides are common impurities if the reaction does not proceed to completion.
-
Products of side reactions: These can include compounds formed from catalyst deactivation or reactions involving the solvent or base. For instance, in some palladium-catalyzed reactions, byproducts from precatalyst activation can form stable complexes with the metal, inhibiting the reaction.[2]
Q3: How can I monitor the progress of my carbazole synthesis and detect byproducts?
A3: Standard analytical techniques are used to monitor reaction progress and identify byproducts:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the consumption of starting materials and the formation of the desired product and major byproducts.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components, including the product, starting materials, and byproducts like biphenyl.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification of the components in the reaction mixture.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final product and the identification of impurities.
Q4: What general strategies can be employed to minimize byproduct formation?
A4: Minimizing byproducts generally involves optimizing the reaction conditions:
-
Control of Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can promote homocoupling and catalyst decomposition, while low temperatures may lead to incomplete reactions.[2]
-
Choice of Catalyst and Ligand: The catalyst and ligand system is critical, especially in cross-coupling reactions. The appropriate choice can significantly enhance the rate of the desired C-N bond formation over side reactions.[2]
-
Inert Atmosphere: Many carbazole synthesis reactions are sensitive to oxygen, which can deactivate the catalyst and promote homocoupling. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is often essential.[5]
-
Purity of Reagents and Solvents: Impurities in the starting materials or solvents can interfere with the reaction and lead to byproduct formation. Using high-purity, anhydrous reagents and solvents is recommended.
Troubleshooting Guides
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.
Typical Reaction Scheme:
Common Issues and Solutions:
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive copper catalyst (e.g., oxidation of Cu(I)) | Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider in-situ activation of the copper catalyst.[5] |
| Inappropriate or no ligand | While some Ullmann reactions are ligand-free, the addition of a ligand like 1,10-phenanthroline or L-proline can significantly improve the yield and allow for milder reaction conditions.[1][5] | |
| Unsuitable base | Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[5] | |
| Low reaction temperature | Traditional Ullmann reactions often require high temperatures (100-200 °C). Ensure the reaction is heated sufficiently. Modern ligand-assisted protocols may allow for lower temperatures.[2] | |
| Formation of Side Products | Homocoupling of the aryl halide | Use a stoichiometric amount or a slight excess of carbazole. Ensure the copper catalyst is active.[5] |
| Degradation of starting materials | Use a lower reaction temperature if possible and ensure an inert atmosphere.[5] |
Quantitative Data on Ullmann Synthesis of 9-Phenylcarbazole:
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | KOH | DME/H₂O | 95 | 20 | >98 | [5] |
| CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | 92 | [1] |
| Cu(OAc)₂ | None | K₂CO₃ | DMF | 150 | 12 | 88 | [1] |
Experimental Workflow for Ullmann Condensation
Caption: Workflow for a typical Ullmann condensation reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for C-N bond formation.[6]
Typical Reaction Scheme:
Common Issues and Solutions:
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive palladium catalyst | Use a stable and readily activated palladium precatalyst, such as Pd₂(dba)₃ or a preformed Pd-ligand complex.[2] |
| Inappropriate ligand | The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like RuPhos or XPhos are often effective.[1] | |
| Suboptimal base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For sensitive substrates, weaker bases like K₃PO₄ may be preferable.[2] | |
| Presence of oxygen | The reaction is highly sensitive to air. Rigorously degas all solvents and perform the reaction under a strict inert atmosphere.[5] | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide | This can be caused by β-hydride elimination. The choice of ligand and base can influence this side reaction.[6] |
| Homocoupling of the aryl halide | Can be minimized by using an appropriate ligand and maintaining a truly inert atmosphere.[2] | |
| Inhibitory Effect of Byproducts | Formation of stable palladium complexes with byproducts | Byproducts from precatalyst activation, such as NH-carbazole from 2-aminobiphenyl-based palladacycles, can inhibit the catalyst. Using a different precatalyst or optimizing conditions can mitigate this.[2][7] |
Quantitative Data on Buchwald-Hartwig Synthesis of 9-Phenylcarbazole:
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | P(tBu)₃ | K₂CO₃ | Xylene | 120 | 18 | 95 | [8] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-AmylOH | 110 | 8 | 96 | [1] |
| PdCl₂(dppf) | None | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [1] |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Borsche-Drechsel Cyclization
This is a classical method for synthesizing tetrahydrocarbazoles, which can then be oxidized to carbazoles.[9][10]
Typical Reaction Scheme:
Common Issues and Solutions:
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Tetrahydrocarbazole | Incomplete hydrazone formation | Ensure stoichiometric amounts of arylhydrazine and cyclohexanone are used. The reaction can be performed in two steps to isolate the hydrazone first.[11] |
| Insufficient acid catalysis | Use a suitable acid catalyst, such as glacial acetic acid or hydrochloric acid, and ensure appropriate concentration.[11] | |
| Side reactions during cyclization | The[11][11]-sigmatropic rearrangement is temperature-dependent. Optimize the reaction temperature to favor the desired cyclization. | |
| Incomplete Oxidation to Carbazole | Inefficient oxidizing agent | A variety of oxidizing agents can be used, such as red lead or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The choice of oxidant and reaction conditions may need to be optimized. |
Logical Workflow for Borsche-Drechsel Cyclization
Caption: Two-stage workflow for the Borsche-Drechsel carbazole synthesis.
Experimental Protocols
Protocol 1: Ullmann Synthesis of 9-Phenylcarbazole (Ligand-Accelerated)
This protocol is a general guideline for a modern, ligand-accelerated Ullmann-type reaction which allows for milder conditions.
Materials:
-
Carbazole (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole, iodobenzene, CuI, L-proline, and K₂CO₃.[1]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with toluene.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Synthesis of 9-Phenylcarbazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
9H-Carbazole (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol %)
-
Tri-tert-butylphosphine (e.g., 8 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and tri-tert-butylphosphine.[8]
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add carbazole, bromobenzene, and NaOtBu to the flask.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Borsche-Drechsel Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole
This protocol is a representative procedure for the synthesis of a tetrahydrocarbazole intermediate.[11]
Materials:
-
4-Phenylphenylhydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Methanol or Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride and glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
To the refluxing solution, add cyclohexanone dropwise over 30 minutes.
-
Continue to heat the reaction mixture at reflux for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 10. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Tetrahydrocarbazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the blood-brain barrier (BBB) permeability of tetrahydrocarbazole (THC) compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is it challenging for tetrahydrocarbazole (THC) compounds to cross the blood-brain barrier (BBB)?
A1: The blood-brain barrier is a highly selective, protective barrier that separates the circulating blood from the brain's extracellular fluid.[1] Its restrictive nature is due to tight junctions between endothelial cells, which severely limit the passive, paracellular movement of molecules.[2] For a small molecule like a tetrahydrocarbazole derivative to cross, it must typically pass directly through the cell membranes (transcellular diffusion), a process governed by specific physicochemical properties.[3] Challenges arise if the THC compound:
-
Has low lipophilicity: The molecule must be lipid-soluble enough to partition into the cell membrane.[2][4]
-
Is too large: Generally, molecules with a molecular weight over 500 Da have poor permeability.[5]
-
Has a high polar surface area (TPSA): A high TPSA, often due to an excess of hydrogen bond donors and acceptors, is unfavorable for membrane permeation.[4][6]
-
Is a substrate for efflux transporters: The BBB is equipped with active efflux pumps, like P-glycoprotein (P-gp), which can recognize the compound and actively transport it back into the bloodstream, limiting brain accumulation.[7][8][9]
Q2: What are the primary strategies to enhance the BBB permeability of THC compounds?
A2: There are three main strategies that can be employed, often in combination:
-
Structural Modification: This involves chemically altering the THC core or its substituents to optimize physicochemical properties for passive diffusion. This is a common and effective strategy for small molecules.[10] Key modifications aim to increase lipophilicity, reduce molecular weight, and decrease the number of hydrogen bond donors.[11]
-
Nanoparticle-Based Delivery Systems: The THC compound can be encapsulated within nanocarriers, such as liposomes or polymeric nanoparticles (e.g., PLGA).[12][13][14] These systems can protect the drug from degradation and can be surface-modified with ligands (like transferrin) to target specific receptors on the BBB, facilitating entry via receptor-mediated transcytosis.[15][]
-
Inhibition of Efflux Pumps: If the THC compound is identified as a substrate for an efflux pump like P-gp, its brain penetration can be improved by co-administration with a P-gp inhibitor or by modifying the drug's structure to reduce its recognition by the transporter.[7][8]
Q3: How can I structurally modify a THC derivative to improve its passive diffusion across the BBB?
A3: To improve passive diffusion, medicinal chemists focus on modifying the molecule to achieve an optimal balance of properties.[10]
-
Increase Lipophilicity: Increasing the octanol/water partition coefficient (LogP) can enhance membrane partitioning. This can be achieved by adding small, lipophilic groups (e.g., methyl, fluoro). However, excessively high lipophilicity can lead to non-specific binding and poor solubility.[2]
-
Reduce Polar Surface Area (TPSA): Aim for a TPSA of less than 90 Ų for better CNS penetration.[6] This can be done by masking polar groups (e.g., converting a hydroxyl group to a methyl ether) or by incorporating them into an intramolecular hydrogen bond.
-
Control Molecular Weight (MW): Try to keep the molecular weight below 500 Da, as BBB penetration tends to decrease with increasing size.[5]
-
Reduce Hydrogen Bond Donors (HBD): Reducing the number of HBDs is an effective strategy to lower efflux transport and improve permeability.[17]
Q4: My THC compound is a substrate for the P-glycoprotein (P-gp) efflux pump. What can I do?
A4: P-glycoprotein is a major efflux transporter at the BBB that prevents many drugs from entering the CNS.[8][18] If your compound is a P-gp substrate, you can:
-
Modify the Structure: Altering the structure to reduce its affinity for P-gp is the preferred long-term strategy. This often involves reducing the number of hydrogen bond donors and adjusting lipophilicity.[17]
-
Use a Prodrug Approach: A prodrug strategy can be used to temporarily mask the features of the molecule recognized by P-gp.[11]
-
Co-administer with a P-gp Inhibitor: In experimental settings, co-dosing with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can be used to confirm that P-gp is limiting brain exposure and to estimate the potential for improvement.[19]
Q5: What nanoparticle formulations are suitable for delivering THC compounds to the brain?
A5: Nanoparticle-based systems can bypass the typical physicochemical limitations for BBB transport.[13][20] Suitable options include:
-
Polymeric Nanoparticles: Made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or poly(lactic acid) (PLA), these can encapsulate the THC compound, protecting it and facilitating its transport.[13]
-
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) are biocompatible and effective at encapsulating hydrophobic drugs.[12][]
-
Surface Modification: To enhance brain delivery, nanoparticles can be coated with polyethylene glycol (PEG) to prolong circulation and conjugated with ligands that target specific BBB receptors, such as the transferrin receptor or the low-density lipoprotein receptor-related protein 1 (LRP1), to induce receptor-mediated transcytosis.[2][15][21]
Section 2: Data Interpretation
Quantitative data from permeability assays are crucial for decision-making. The following tables provide reference values for interpreting your results.
Table 1: Physicochemical Properties Influencing BBB Permeability
| Parameter | Favorable for BBB Penetration | Unfavorable for BBB Penetration | Citation(s) |
| Molecular Weight (MW) | < 500 Da | > 500 Da | [5] |
| Lipophilicity (LogP) | 1.0 - 4.0 | < 1.0 or > 5.0 | [22] |
| Polar Surface Area (TPSA) | < 90 Ų | > 120 Ų | [6] |
| Hydrogen Bond Donors | ≤ 3 | > 5 | [5] |
| Hydrogen Bond Acceptors | ≤ 7 | > 10 | [5] |
Table 2: Interpreting In Vitro Apparent Permeability (Papp) Values
The apparent permeability coefficient (Papp), typically measured in cm/s using a Transwell assay, is used to classify compounds.
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Brain Penetration |
| > 6.0 | High | High |
| 2.0 - 6.0 | Medium | Variable / Moderate |
| < 2.0 | Low | Low / Poor |
Section 3: Troubleshooting Guides
Guide 1: In Vitro BBB Permeability Assays (Transwell Model)
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Low TEER values (<150 Ω·cm² for hCMEC/D3) | Cell monolayer is not fully confluent; High passage number of cells; Contamination; Improper coating of the Transwell membrane. | Allow cells to grow for a longer period; Use lower passage cells; Check for and eliminate sources of contamination; Ensure proper and even coating with collagen/fibronectin. | [23] |
| High permeability of control compound (e.g., Lucifer Yellow) | Leaky cell monolayer (compromised tight junctions); Inconsistent cell seeding. | Discard the plate and re-seed; Ensure a consistent and even cell seeding density across all wells. | [23] |
| High variability in permeability results between wells/experiments | Inconsistent cell seeding density; Temperature fluctuations during the assay; Inconsistent sampling times or pipetting errors. | Standardize cell seeding protocol; Use a temperature-controlled incubator for the entire assay duration; Use a multichannel pipette and be consistent with sampling times. | [23] |
Guide 2: In Vivo Brain Penetration Studies (Rodent)
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Low brain-to-plasma (Kp) ratio despite good in vitro permeability | Compound is a substrate for an active efflux transporter (e.g., P-gp); Rapid metabolism in the brain; High plasma protein binding. | Conduct an in vivo study with a P-gp inhibitor; Assess metabolic stability using brain homogenates; Measure the unbound fraction in plasma (fu,p) and brain (fu,brain) to calculate Kp,uu.[24] | [7] |
| High variability in brain uptake between animals | Inconsistent administration (e.g., injection rate); Anesthesia affecting blood flow; Errors in brain tissue dissection or homogenization. | Use a syringe pump for consistent IV administration; Monitor physiological parameters; Standardize the dissection and homogenization protocol.[25] | [23] |
Section 4: Visualized Workflows and Pathways
The following diagrams illustrate key workflows and concepts in enhancing BBB permeability.
Caption: Logical workflow for a THC compound BBB permeability enhancement project.
Caption: Key mechanisms of transport across the blood-brain barrier.
Caption: Relationship between physicochemical properties and BBB permeability.
Section 5: Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model
This protocol describes a standard method for assessing the permeability of a THC compound using an immortalized human brain endothelial cell line (e.g., hCMEC/D3) grown on Transwell inserts.
Materials:
-
hCMEC/D3 cells
-
Complete cell culture medium
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Rat tail collagen I
-
Hanks' Balanced Salt Solution (HBSS)
-
Test THC compound
-
Lucifer Yellow (paracellular integrity marker)
-
EVOM2 Voltohmmeter with STX2 electrode
-
LC-MS/MS for sample analysis
Methodology:
-
Coating Inserts: Coat the apical side of the Transwell inserts with 50 µg/mL rat tail collagen I and incubate for at least 1 hour at 37°C. Aspirate excess collagen solution and allow inserts to dry.
-
Cell Seeding: Seed hCMEC/D3 cells onto the coated inserts at a high density (e.g., 2.5 x 10⁴ cells/cm²) in complete medium. Add medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.
-
Monolayer Maturation: Culture the cells for 4-6 days, changing the medium every 2 days, until a confluent monolayer is formed.
-
Barrier Integrity Measurement (TEER): Before the assay, measure the Transendothelial Electrical Resistance (TEER) to confirm monolayer integrity.[23] TEER values should be stable and typically >30 Ω·cm².[23]
-
Permeability Assay: a. Gently wash the cell monolayer twice with pre-warmed HBSS. b. Add 0.5 mL of HBSS containing the test THC compound (e.g., 10 µM) and Lucifer Yellow (e.g., 50 µM) to the apical (donor) chamber. c. Add 1.5 mL of HBSS (optionally containing 1% BSA to act as a sink) to the basolateral (receiver) chamber. d. Incubate at 37°C on an orbital shaker (e.g., 60 rpm). e. At specified time points (e.g., 15, 30, 60, 90, 120 min), take a sample (e.g., 200 µL) from the basolateral chamber, replacing the volume with fresh HBSS with BSA. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
Sample Analysis: Analyze the concentration of the THC compound in the collected samples using a validated LC-MS/MS method. Analyze Lucifer Yellow concentration using a fluorescence plate reader.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of compound in the receiver chamber versus time.
-
Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀)
-
Where: A is the surface area of the membrane (cm²), and C₀ is the initial concentration in the donor chamber.
-
-
Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination in Rodents
This protocol outlines the determination of the total brain-to-plasma concentration ratio (Kp) in rats or mice following intravenous administration.
Materials:
-
Male Sprague-Dawley rats (or similar rodent model)
-
Test THC compound formulated in a suitable vehicle (e.g., 20% Solutol in saline)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Saline, heparin
-
Surgical tools for dissection
-
Bead homogenizer
-
LC-MS/MS for sample analysis
Methodology:
-
Animal Dosing: Administer the THC compound to the rats via intravenous (IV) injection (e.g., tail vein) at a specific dose (e.g., 2 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4 hours post-dose; n=3-4 animals per time point), anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture into EDTA tubes. Centrifuge immediately to separate plasma and store at -80°C.
-
Brain Perfusion & Collection: Immediately after blood collection, perform a transcardial perfusion with cold saline containing heparin to flush the blood from the brain vasculature.[24]
-
Brain Collection: Carefully dissect the whole brain, rinse with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen. Store at -80°C until analysis.
-
Sample Preparation:
-
Plasma: Perform a protein precipitation extraction (e.g., with 3 volumes of acetonitrile containing an internal standard).
-
Brain: Homogenize the brain tissue in a suitable buffer (e.g., 4 volumes of PBS) using a bead homogenizer.[25] Perform protein precipitation on the resulting brain homogenate.
-
-
Sample Analysis: Determine the concentration of the THC compound in the plasma samples and brain homogenate supernatants using a validated LC-MS/MS method.
-
Calculation of Kp:
-
Calculate the brain concentration (C_brain) in ng/g of tissue.
-
Measure the plasma concentration (C_plasma) in ng/mL.
-
Calculate the brain-to-plasma ratio (Kp) using the formula: Kp = C_brain / C_plasma
-
For a more accurate measure of BBB transport that accounts for protein binding, determine the unbound fraction in plasma (fu,p) and brain (fu,brain) via equilibrium dialysis and calculate the unbound ratio: Kp,uu = Kp * (fu,p / fu,brain) .[24]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 13. Overcoming blood-brain barrier transport: Advances in nanoparticle-based drug delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanoparticle enabled drug delivery across the blood brain barrier: in vivo and in vitro models, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
Addressing off-target effects of (R)-tetrahydrocarbazol-3-amine in cellular assays
Welcome to the technical support center for (R)-tetrahydrocarbazol-3-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of these compounds in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential targets of (R)-tetrahydrocarbazol-3-amine and its analogs?
A1: (R)-tetrahydrocarbazol-3-amine is a known key intermediate in the synthesis of Ramatroban.[1] Ramatroban is a dual antagonist of the thromboxane A2 (TXA2) receptor and the prostaglandin D2 (PGD2) receptor 2 (DP2/CRTH2).[2][3][4] Therefore, derivatives of this scaffold may have activity at these receptors. Additionally, the tetrahydrocarbazole core structure is found in compounds with a wide range of biological activities, including protein kinase inhibition (e.g., EGFR, VEGFR-2, ERK, Rb phosphorylation) and anticancer effects.[5][6][7][8]
Q2: I am using a derivative of (R)-tetrahydrocarbazol-3-amine (Compound T) to inhibit Kinase X, but I'm observing an unexpected cellular phenotype. Could this be an off-target effect?
A2: Yes, it is possible that the unexpected phenotype is due to an off-target effect.[9] Given the known activities of the tetrahydrocarbazole scaffold, potential off-target effects could include modulation of other kinases or interaction with G-protein coupled receptors like the thromboxane or prostaglandin receptors.[2][5] It is crucial to perform experiments to distinguish between on-target and off-target effects.
Q3: How can I begin to investigate if the observed phenotype is due to an off-target effect of Compound T?
A3: A systematic approach is recommended. Start by confirming on-target engagement in your cellular system at the concentrations you are using. Then, perform a dose-response analysis for both the intended effect (e.g., inhibition of Kinase X substrate phosphorylation) and the unexpected phenotype. A significant difference in the EC50/IC50 values for these two effects could suggest an off-target mechanism.[9] Using a structurally unrelated inhibitor of Kinase X is another key control experiment.[9]
Q4: What are the most direct methods to identify potential off-target proteins of my compound?
A4: The most direct method is to perform a broad-panel screen. This can include:
-
Kinome Profiling: Screening your compound against a large panel of purified kinases to determine its selectivity.[9]
-
GPCR Panel Screening: Assessing the activity of your compound against a panel of G-protein coupled receptors, which would be particularly relevant given the link to Ramatroban.
-
Chemical Proteomics: Techniques like affinity chromatography using an immobilized version of your compound can help pull down binding partners from cell lysates for identification by mass spectrometry.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability at Working Concentrations
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: Determine the IC50 of your compound for the intended target (e.g., Kinase X) in a biochemical assay.
-
Assess Cellular Potency vs. Cytotoxicity: Perform a dose-response curve for the on-target effect in cells (e.g., phosphorylation of a downstream substrate) and a parallel dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay).
-
Compare Potency: If the cytotoxicity IC50 is close to the on-target cellular IC50, the toxicity might be an on-target effect. If the cytotoxicity occurs at significantly different concentrations, it is more likely an off-target effect.
-
Structurally Unrelated Control: Use another known inhibitor of your target with a different chemical scaffold. If this control compound does not cause the same cytotoxicity at concentrations where it engages the target, this points towards an off-target effect of your compound.
-
Issue 2: The Observed Phenotype Does Not Correlate with On-Target Inhibition
-
Possible Cause: The phenotype is mediated by an off-target.
-
Troubleshooting Steps:
-
Rescue Experiment: If possible, overexpress a drug-resistant mutant of your primary target (Kinase X) in your cells. If the phenotype persists in the presence of your compound in these cells, it is likely an off-target effect.
-
Pathway Analysis: Use techniques like Western blotting to probe the phosphorylation status of key proteins in known off-target pathways (e.g., pathways downstream of thromboxane or prostaglandin receptors, or other kinase pathways).
-
Phenotypic Screening: Use high-content imaging to assess a broader range of cellular parameters. This can sometimes provide clues about the affected pathways.
-
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for Compound T at 1 µM
| Kinase Target | % Inhibition @ 1µM | Notes |
| Kinase X (On-Target) | 95% | Expected on-target activity |
| Kinase Y (Off-Target) | 88% | Potential significant off-target |
| Kinase Z (Off-Target) | 65% | Potential off-target at higher concentrations |
| SRC | 25% | Weak inhibition |
| LCK | 15% | Likely not significant |
| EGFR | 5% | Likely not significant |
| ... (300+ other kinases) | <10% |
Table 2: Hypothetical Dose-Response Data for Compound T
| Effect | IC50 / EC50 |
| On-Target: Kinase X Substrate Phosphorylation | 50 nM |
| Unexpected Phenotype: Calcium Flux | 750 nM |
| Cytotoxicity | > 10 µM |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
-
Objective: To determine the selectivity of Compound T against a broad panel of purified protein kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of Compound T in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Kinase Reaction: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP in a suitable reaction buffer.
-
Incubation: Add Compound T (or vehicle control) to the wells and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced, which is proportional to kinase activity, using a commercial kit like ADP-Glo™.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.
-
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Objective: To assess the effect of Compound T on the phosphorylation status of on-target and potential off-target signaling pathway components in cells.
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of Compound T or a vehicle control for a specified time. Include a positive control (e.g., a known activator of the pathway).
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated protein of interest. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
-
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: Hypothetical on-target and off-target signaling pathways.
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 3. What is Ramatroban used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. wjarr.com [wjarr.com]
- 6. Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address potential challenges during preclinical production.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, covering the key stages of the synthetic route.
Stage 1: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-one
Question 1: We are observing a significant decrease in yield and an increase in tar-like byproducts during the scale-up of the Fischer indole synthesis. What are the likely causes and how can we mitigate this?
Answer: This is a common issue when scaling up the Fischer indole synthesis, which is often exothermic and sensitive to reaction conditions. The primary culprits are typically poor heat and mass transfer.[1]
-
Heat Transfer Limitations: In larger reactors, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and polymerization of the starting materials or product.[1]
-
Troubleshooting:
-
Optimize Heating and Cooling: Employ a jacketed reactor with a reliable temperature control system to ensure uniform heating and efficient cooling.
-
Controlled Reagent Addition: Add the phenylhydrazine to the cyclohexanone derivative solution at a controlled rate to manage the exotherm.
-
-
-
Mass Transfer Limitations: Inadequate mixing can result in localized high concentrations of reactants and catalyst, leading to unwanted side reactions.
-
Troubleshooting:
-
Efficient Stirring: Use an appropriate overhead stirrer and baffle system to ensure thorough mixing of the reaction mixture. The stirrer speed should be optimized to provide good agitation without causing excessive splashing.
-
-
-
Catalyst Concentration: The concentration and choice of acid catalyst are critical. While strong Brønsted acids like sulfuric acid are effective, they can also promote tar formation at elevated temperatures.
-
Troubleshooting:
-
Catalyst Screening: Consider screening alternative acid catalysts, such as Lewis acids (e.g., ZnCl₂) or solid-supported acids (e.g., Amberlite IR-120), which may offer better selectivity on a larger scale.[1]
-
Optimize Catalyst Loading: Carefully control the amount of catalyst used. An excess can accelerate side reactions.
-
-
Question 2: The purity of our isolated 2,3,4,9-tetrahydro-1H-carbazol-3-one is lower than expected after crystallization. What purification strategies can be employed at a larger scale?
Answer: Purification at scale often requires different techniques than those used in the lab.
-
Recrystallization: This is a primary method for purifying the ketone intermediate.
-
Troubleshooting:
-
Solvent System Optimization: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while keeping impurities dissolved. A mixture of ethanol and water or toluene and heptane can be effective.
-
Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
-
-
Slurry Washing: If the product has moderate purity, washing the crude solid with a suitable solvent can remove impurities.
-
Troubleshooting:
-
Solvent Selection: Choose a solvent in which the product is poorly soluble but the impurities are soluble. Isopropanol or acetone can be good choices.
-
-
Stage 2: Reductive Amination to form rac-2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Question 3: The reductive amination of the ketone with ammonia is incomplete, and we are observing the formation of the corresponding alcohol as a major byproduct. How can we improve the conversion to the desired primary amine?
Answer: The formation of the alcohol byproduct is a common issue in reductive amination and indicates that the reduction of the ketone is competing with the formation and reduction of the imine.
-
Imine Formation: The equilibrium between the ketone and the imine needs to be shifted towards the imine.
-
Troubleshooting:
-
Ammonia Source and Concentration: Use a high concentration of ammonia. Anhydrous ammonia in an appropriate solvent or a saturated solution of ammonia in methanol can be effective.
-
Dehydrating Agent: The use of a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, can help to drive the imine formation by removing the water produced.
-
-
-
Reducing Agent: The choice and timing of the addition of the reducing agent are crucial.
-
Troubleshooting:
-
Selective Reducing Agents: Use a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
-
Stepwise Addition: Consider a two-step, one-pot procedure where the imine is allowed to form first before the addition of the reducing agent.[2]
-
-
Question 4: We are struggling with the purification of the racemic amine from the reaction mixture at a large scale. What are the recommended procedures?
Answer: Purification of amines can be challenging due to their basicity and potential for streaking on silica gel.
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine from non-basic impurities.
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with an acidic aqueous solution (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer.
-
Wash the organic layer with water to remove any residual acid.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will often precipitate or can be extracted back into an organic solvent.
-
-
-
Crystallization of a Salt: The amine can be purified by forming a salt (e.g., hydrochloride or tartrate) and crystallizing it.
-
Procedure:
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol).
-
Add a solution of the acid (e.g., HCl in isopropanol) to precipitate the salt.
-
The salt can then be recrystallized to high purity.
-
The free amine can be regenerated by treatment with a base.
-
-
Stage 3: Chiral Resolution of rac-2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Question 5: The chiral resolution with (R,R)-tartaric acid is giving a low yield of the desired (R)-amine diastereomeric salt. How can we improve the efficiency of the resolution?
Answer: The success of a classical resolution by diastereomeric salt formation is highly dependent on the crystallization conditions.
-
Solvent Selection: The choice of solvent is the most critical parameter. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts.[3]
-
Troubleshooting:
-
Solvent Screening: A systematic screening of different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) and solvent mixtures is recommended.
-
Solvent Polarity: The polarity of the solvent can greatly influence the solubility of the diastereomeric salts.
-
-
-
Stoichiometry of the Resolving Agent: The amount of tartaric acid used can affect the yield and enantiomeric purity.
-
Troubleshooting:
-
Sub-stoichiometric Amounts: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.[3]
-
-
-
Crystallization Conditions: The temperature profile and agitation during crystallization are important.
-
Troubleshooting:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize the recovery of the less soluble diastereomer.
-
Seeding: Adding a small seed crystal of the desired diastereomeric salt can induce crystallization and improve the crystal form.[3]
-
-
Question 6: After liberating the (R)-amine from the tartrate salt, we are finding it difficult to remove all traces of tartaric acid. What is the best workup procedure?
Answer: Residual tartaric acid can be removed through a careful acid-base workup.
-
Procedure:
-
Dissolve the diastereomeric salt in water.
-
Add a strong base (e.g., 2 M NaOH) until the pH is significantly basic (pH > 11) to ensure the complete deprotonation of the amine and the tartaric acid is in its carboxylate form.
-
Extract the free (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and then with brine to remove any remaining water-soluble salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Data Presentation
The following tables summarize the key quantitative data for the scalable synthesis of this compound.
Table 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-one via Fischer Indole Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | Phenylhydrazine, 4-Aminocyclohexanone hydrochloride | Phenylhydrazine, 4-Aminocyclohexanone hydrochloride |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Reaction Temperature | Reflux (approx. 118 °C) | 110-120 °C (controlled) |
| Reaction Time | 1-2 hours | 3-5 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity after Crystallization | >98% | >97% |
Table 2: Reductive Amination to form rac-2,3,4,9-Tetrahydro-1H-carbazol-3-amine
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
| Reactants | 2,3,4,9-Tetrahydro-1H-carbazol-3-one, Ammonia | 2,3,4,9-Tetrahydro-1H-carbazol-3-one, Anhydrous Ammonia |
| Reducing Agent | Sodium Cyanoborohydride | Sodium Triacetoxyborohydride |
| Solvent | Methanol | Dichloromethane |
| Reaction Temperature | Room Temperature | 20-25 °C |
| Reaction Time | 12-24 hours | 18-30 hours |
| Typical Yield | 70-80% | 65-75% |
| Purity after Workup | >95% | >95% |
Table 3: Chiral Resolution to form this compound
| Parameter | Lab Scale (2 g) | Pilot Scale (200 g) |
| Reactant | rac-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | rac-2,3,4,9-Tetrahydro-1H-carbazol-3-amine |
| Resolving Agent | (R,R)-Tartaric Acid | (R,R)-Tartaric Acid |
| Solvent | Methanol | Ethanol |
| Crystallization Temp. | Room temp, then 0-5 °C | Controlled cooling from 60 °C to 5 °C |
| Typical Yield (R-amine) | 35-45% (of racemic) | 30-40% (of racemic) |
| Enantiomeric Excess (ee) | >99% | >99% |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-one
-
Reaction Setup: Charge a suitable jacketed glass-lined reactor with glacial acetic acid (8 L per kg of 4-aminocyclohexanone hydrochloride). Begin agitation.
-
Reactant Addition: Add 4-aminocyclohexanone hydrochloride (1.0 kg) to the reactor. Heat the mixture to 60-70 °C to aid dissolution.
-
Phenylhydrazine Addition: Slowly add phenylhydrazine (0.75 kg) to the reaction mixture over 1-2 hours, maintaining the internal temperature below 90 °C. An exotherm will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.
-
Crystallization: Once the reaction is complete, cool the mixture to 15-20 °C over 2-3 hours. The product will crystallize out of solution.
-
Isolation: Filter the solid product using a centrifuge or filter press. Wash the filter cake with a cold mixture of acetic acid and water (1:1), followed by water until the filtrate is neutral.
-
Drying: Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
Protocol 2: Large-Scale Reductive Amination to rac-2,3,4,9-Tetrahydro-1H-carbazol-3-amine
-
Reaction Setup: Charge a clean, dry, and inerted reactor with 2,3,4,9-tetrahydro-1H-carbazol-3-one (500 g) and dichloromethane (5 L).
-
Ammonia Addition: Cool the solution to 0-5 °C and bubble anhydrous ammonia gas through the solution for 1-2 hours, or until saturation is reached.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (700 g) portion-wise over 2-3 hours, maintaining the internal temperature below 15 °C.
-
Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 18-30 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a 1 M aqueous solution of HCl.
-
Separate the aqueous layer (containing the protonated amine) and wash the organic layer with water.
-
Combine the aqueous layers and cool to 0-5 °C. Slowly add a 50% aqueous solution of NaOH until the pH is > 11. The free amine will precipitate.
-
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.
Protocol 3: Large-Scale Chiral Resolution of this compound
-
Salt Formation: In a reactor, dissolve rac-2,3,4,9-tetrahydro-1H-carbazol-3-amine (200 g) in ethanol (2 L) with gentle heating (50-60 °C). In a separate vessel, dissolve (R,R)-tartaric acid (81 g, 0.55 equivalents) in ethanol (800 mL).
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature over 4-6 hours. The diastereomeric salt of the (R)-amine should preferentially crystallize.
-
Isolation of Diastereomeric Salt: Cool the mixture to 0-5 °C and hold for 2-4 hours. Filter the solid and wash the cake with cold ethanol.
-
Liberation of the Free Amine:
-
Suspend the filtered diastereomeric salt in water (1.5 L).
-
Add a 2 M aqueous solution of NaOH with stirring until the pH is > 11 and all solids have dissolved.
-
Extract the aqueous solution with ethyl acetate (3 x 1 L).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. Check the enantiomeric excess by chiral HPLC.
Mandatory Visualization
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathways
Tetrahydrocarbazole derivatives have been reported to interact with several biological targets, suggesting potential mechanisms of action for preclinical studies. These include inhibition of acetylcholinesterase and modulation of serotonergic and dopaminergic pathways.[1][4][5]
Caption: Potential biological targets and signaling pathways.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine Efficacy: A Review of Available Data
The importance of stereochemistry in drug-receptor interactions is a fundamental principle in pharmacology. The differential three-dimensional arrangement of atoms in enantiomers can lead to significant differences in their binding affinity, efficacy, and metabolic profiles. However, without specific experimental data for the (R) and (S) forms of 2,3,4,9-tetrahydro-1H-carbazol-3-amine, any discussion of their comparative efficacy remains speculative.
While direct comparative data is lacking, research on structurally related compounds underscores the potential for stereoselectivity within this chemical class. For instance, in the case of 2,3,4,9-tetrahydro-1H-carbazol-1-amines, which differ in the position of the amine group, studies have shown that the (R) stereochemistry is crucial for the inhibition of the CpxA phosphatase.[1] This finding, while not directly applicable to the 3-amine derivative, illustrates the principle that the spatial orientation of the amine substituent on the tetrahydrocarbazole core can dictate biological activity.
Biological Context of the Tetrahydrocarbazole Scaffold
The 2,3,4,9-tetrahydro-1H-carbazole nucleus is a key structural motif in a variety of compounds investigated for diverse therapeutic applications. Derivatives of this scaffold have been explored for their potential as:
-
Anticancer agents: Certain substituted tetrahydrocarbazoles have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial agents: The carbazole ring system is found in compounds with antibacterial and antifungal properties.
-
Central Nervous System (CNS) agents: The structural similarity of the tetrahydrocarbazole core to serotonin has led to the investigation of its derivatives as ligands for serotonin receptors, with potential applications in treating CNS disorders.
The potential signaling pathways modulated by tetrahydrocarbazole derivatives are diverse and depend on the specific substitution pattern of the molecule. A generalized potential signaling pathway for a G-protein coupled receptor (GPCR), a common target for such compounds, is illustrated below.
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.
Experimental Protocols: A General Framework
While specific experimental protocols for comparing the (R) and (S) enantiomers of 2,3,4,9-tetrahydro-1H-carbazol-3-amine are not available, a standard workflow for such a comparative efficacy study would typically involve the following steps.
Caption: Standard workflow for comparing the efficacy of enantiomers.
A typical investigation would begin with the synthesis or chiral separation of the individual (R) and (S) enantiomers, followed by rigorous quality control to ensure high purity and enantiomeric excess. Subsequently, a battery of in vitro assays would be performed.
Receptor Binding Assays: These experiments are designed to determine the affinity of each enantiomer for its molecular target(s). Radioligand binding assays are a common method, where the ability of the test compound to displace a radiolabeled ligand from a receptor is measured. The output of this assay is typically the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
Functional Assays: These assays measure the biological response elicited by the compound upon binding to its target. This could involve quantifying the production of second messengers like cyclic AMP (cAMP) or measuring changes in ion channel activity. The results are often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
In Vivo Studies: Promising candidates from in vitro testing would then be advanced to in vivo models. This would involve pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer, followed by efficacy studies in relevant animal models of disease.
Conclusion and Future Directions
References
A Comparative Analysis of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine and Donepezil in Acetylcholinesterase Inhibition
In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Donepezil, a well-established AChE inhibitor, serves as a benchmark for the evaluation of novel therapeutic candidates. This guide provides a comparative overview of the AChE inhibitory profiles of Donepezil and the investigational compound (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine, tailored for researchers, scientists, and drug development professionals.
Introduction to the Compounds
Donepezil is a second-generation, centrally acting, and reversible AChE inhibitor widely prescribed for the management of mild to moderate Alzheimer's disease.[1][2] Its mechanism of action involves the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By preventing the degradation of acetylcholine, Donepezil increases its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes like memory and learning.[1][3] Donepezil is known for its high selectivity for AChE over butyrylcholinesterase (BuChE) and its ability to cross the blood-brain barrier.[1]
This compound is a compound featuring a tetrahydrocarbazole scaffold. While direct, publicly available experimental data on the AChE inhibitory activity of this specific enantiomer is limited, the parent chemical structure and its derivatives have been investigated as potential cholinesterase inhibitors. A study on various substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole has demonstrated that this chemical class can exhibit selective AChE inhibition, warranting further investigation into its potential as a therapeutic agent for neurodegenerative diseases.[4]
Quantitative Comparison of AChE Inhibition
A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) between this compound and Donepezil is challenging due to the lack of published data for the former. However, extensive data is available for Donepezil, showcasing its potent inhibitory activity.
Table 1: In Vitro AChE Inhibitory Activity of Donepezil
| Enzyme Source | IC50 Value | Reference |
| Electric Eel AChE | 6.7 nM | [5] |
| Human Recombinant AChE | 11.6 nM | N/A |
| Bovine Erythrocyte AChE | 8.12 nM | N/A |
Note: IC50 values can vary based on experimental conditions such as enzyme source, substrate concentration, and assay methodology.
For this compound, a study on its derivatives indicated that certain modifications to the tetrahydrocarbazole ring system led to compounds that were selective AChE inhibitors when compared to Donepezil.[4] Specifically, an amino derivative, a methylamino derivative, and a butyl nitro derivative were highlighted for their selectivity towards AChE over BuChE.[4] This suggests that the tetrahydrocarbazole scaffold is a promising pharmacophore for the development of selective AChE inhibitors.
Mechanism of Action and Signaling Pathway
Donepezil acts as a mixed competitive and non-competitive inhibitor of AChE.[6][7] It binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[6] This dual binding mode contributes to its high inhibitory potency. The inhibition of AChE leads to an increase in acetylcholine levels in the brain, which in turn stimulates cholinergic receptors, potentially improving cognitive function in Alzheimer's disease patients.
The signaling pathway for this compound, assuming it acts as an AChE inhibitor, would be conceptually similar to that of Donepezil. The key difference would lie in its specific binding interactions with the AChE enzyme, which would determine its potency and selectivity.
Experimental Protocols
The determination of AChE inhibitory activity is typically performed using the Ellman's method, a reliable and widely used colorimetric assay.
Ellman's Method for AChE Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the rate of formation of thiocholine from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (Donepezil and this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and Donepezil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
Prepare the AChE enzyme solution in phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add phosphate buffer, DTNB solution, and the enzyme solution.
-
Add the test compound or Donepezil at various concentrations to the respective wells. A control well should contain the solvent used for the test compounds.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
Donepezil is a potent and selective AChE inhibitor with well-characterized in vitro and in vivo activity. While direct comparative data for this compound is not currently available in the public domain, preliminary studies on its derivatives suggest that the tetrahydrocarbazole scaffold holds promise for the development of novel, selective AChE inhibitors. Further research, including the determination of the IC50 value of this compound and its detailed kinetic analysis, is necessary to fully elucidate its potential and to draw a definitive comparison with established drugs like Donepezil. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative studies.
References
- 1. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomolther.org [biomolther.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation, and Computational Studies of Tri- and Tetracyclic Nitrogen-Bridgehead Compounds as Potent Dual-Acting AChE Inhibitors and hH3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
A Comparative Guide to the Structure-Activity Relationship of (R)-Tetrahydrocarbazol-3-amine Analogs as Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The (R)-tetrahydrocarbazol-3-amine scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly those targeting dopamine receptors. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for optimizing their potency, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of (R)-tetrahydrocarbazol-3-amine analogs, focusing on their activity as dopamine D2 and D3 receptor ligands. The information is compiled from recent studies to aid in the rational design of new and more effective drug candidates.
Data Presentation: Comparative Biological Activity of Tetrahydrocarbazole Analogs
The following table summarizes the binding affinities (Ki, in nM) of a series of tetrahydrocarbazole and related analogs for the human dopamine D2 and D3 receptors. The data highlights the impact of various structural modifications on receptor affinity and selectivity.
| Compound ID | R1 | R2 | R3 | Linker (X) | Ar | hD2 Ki (nM) | hD3 Ki (nM) | D2/D3 Selectivity |
| 1 | H | H | H | -(CH2)4- | Phenyl | >10000 | 685 | >14.6 |
| 2a | H | H | H | -(CH2)2-CO- | 4-Fluorophenyl | 1830 | 45.3 | 40.4 |
| 2b | H | H | H | -(CH2)2-CO- | 2,4-Difluorophenyl | 1280 | 25.6 | 50.0 |
| 2c | H | H | H | -(CH2)2-CO- | 4-Chlorophenyl | 1650 | 33.1 | 49.8 |
| 3a | 6-F | H | H | -(CH2)2-CO- | 4-Fluorophenyl | 987 | 21.4 | 46.1 |
| 3b | 6-Cl | H | H | -(CH2)2-CO- | 4-Fluorophenyl | 754 | 15.8 | 47.7 |
| 4a | H | H | H | -SO2- | 4-Fluorophenyl | 2140 | 89.2 | 24.0 |
| 4b | H | H | H | -SO2- | 4-Chlorophenyl | 1870 | 76.5 | 24.4 |
| 5a | H | 8-Me | H | -(CH2)2-CO- | 4-Fluorophenyl | 1120 | 28.9 | 38.8 |
| 5b | H | 8-MeO | H | -(CH2)2-CO- | 4-Fluorophenyl | 1340 | 32.1 | 41.7 |
Data presented is a selection from a larger dataset and is intended to be representative of the SAR trends. For a comprehensive list of all analogs and their activities, please refer to the source literature.
Structure-Activity Relationship (SAR) Summary
The data presented in the table reveals several key trends in the structure-activity relationship of tetrahydrocarbazole analogs as dopamine receptor ligands:
-
Amine Substitution: The presence of a substituted amino group at the 3-position is crucial for activity. The nature of the substituent significantly influences both potency and selectivity.
-
Linker Region: A linker between the tetrahydrocarbazole core and a terminal aromatic ring is generally preferred. An amide linker appears to be more favorable than a sulfonamide linker for D3 receptor affinity.
-
Aromatic Ring Substitution: Substitution on the terminal aromatic ring (Ar) can modulate activity. Halogen substitutions, such as fluorine and chlorine, are well-tolerated and can enhance potency.
-
Tetrahydrocarbazole Core Substitution: Modifications to the tetrahydrocarbazole nucleus also impact binding affinity. Small electron-withdrawing groups at the 6-position (e.g., F, Cl) can improve D3 receptor affinity. Substituents at the 8-position (e.g., Me, MeO) are also tolerated.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and evaluation of (R)-tetrahydrocarbazol-3-amine analogs.
1. General Synthesis of (R)-3-amino-1,2,3,4-tetrahydrocarbazole
A common synthetic route to the core scaffold involves the following key steps[1]:
-
Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine with a cyclohexanone derivative to form the tetrahydrocarbazole ring system.
-
Introduction of the Amino Group: This can be achieved through various methods, such as reductive amination of a corresponding ketone precursor.
-
Chiral Resolution: Enantiomerically pure (R)-3-amino-1,2,3,4-tetrahydrocarbazole is typically obtained through chiral resolution, for example, by forming diastereomeric salts with a chiral acid[2].
2. Dopamine D2 and D3 Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity of the synthesized compounds for dopamine D2 and D3 receptors.
-
Membrane Preparation: Membranes from cells stably expressing human D2 or D3 receptors are used. The cells are harvested, homogenized in a buffer solution, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.
-
Competitive Binding Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the cell membranes, a specific radioligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone), and varying concentrations of the test compound.
-
Radioligands: [³H]-Spiperone is a commonly used radioligand for both D2 and D3 receptors.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand (e.g., haloperidol or butaclamol).
-
-
Incubation and Filtration: The reaction mixture is incubated at room temperature to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data is then analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and the experimental workflow.
Caption: Logical relationship of SAR studies.
Caption: Experimental workflow for SAR studies.
References
A Comparative Guide to Cross-Validation of Analytical Methods for (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Introduction
(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chiral amine containing the tetrahydrocarbazole scaffold, a structural motif of interest in medicinal chemistry. The enantiomeric purity of such compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods are essential for the accurate quantification of the desired enantiomer and its counterpart. This guide provides a comparative overview of two common chiral separation techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the analysis of this compound. It further outlines a protocol for the cross-validation of these two methods to ensure consistency and reliability of analytical data across different platforms.
The validation of analytical procedures is a crucial step to demonstrate that a method is suitable for its intended purpose.[1] Cross-validation is performed to compare the results from two different analytical methods, ensuring that the data obtained is comparable and reliable.[2]
Analytical Methodologies
For the enantioselective analysis of a chiral amine like this compound, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[3][4] Both Chiral HPLC and Chiral SFC are powerful techniques for such separations.[5]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC with a polysaccharide-based CSP is a widely used and well-established technique for enantiomeric separations.[6] The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase.[7]
Experimental Protocol: Chiral HPLC
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase.
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[8] It utilizes supercritical CO2 as the primary mobile phase component.[9]
Experimental Protocol: Chiral SFC
-
Instrument: SFC system with a binary pump, autosampler, column oven, and UV detector with a high-pressure flow cell.
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 0.2% Diethylamine
-
-
Gradient: Isocratic, 20% B.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: Methanol.
References
- 1. Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
In Vivo Validation of (R)-tetrahydrocarbazol-3-amine and its Analogs as Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and acute brain injuries remains a critical challenge in modern medicine. Among the promising classes of molecules are tetrahydrocarbazole derivatives, which have demonstrated significant potential in preclinical studies. This guide provides an in-depth comparison of the in vivo validation of (R)-tetrahydrocarbazol-3-amine and its close analog, P7C3-A20, alongside two other well-researched neuroprotective compounds, Curcumin and Resveratrol. While direct in vivo validation data for (R)-tetrahydrocarbazol-3-amine is limited in publicly available literature, the extensive research on its structural analog, P7C3-A20, offers valuable insights into its potential therapeutic efficacy.
This guide presents a comprehensive overview of the experimental data, detailed protocols for key in vivo experiments, and a visual representation of the proposed signaling pathways to aid researchers in their evaluation and future studies.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the in vivo performance of P7C3-A20, Curcumin, and Resveratrol in various models of neurological damage. It is important to note that direct comparison is challenging due to variations in experimental models, dosages, and administration routes across different studies.
Table 1: In Vivo Efficacy in Traumatic Brain Injury (TBI) Models
| Parameter | P7C3-A20 | Curcumin | Resveratrol |
| Animal Model | Rodent (Rats/Mice) | Rodent (Rats) | Rodent (Rats) |
| Dosage | 10 mg/kg | 100-300 mg/kg | 20-100 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) / Oral | Intraperitoneal (i.p.) / Oral |
| Neurological Score Improvement | Significant improvement in motor and cognitive functions.[1][2] | Demonstrated improvement in motor and cognitive recovery. | Improved motor and cognitive outcomes. |
| Histopathological Outcomes | Reduced neuronal loss in the cortex and hippocampus; decreased lesion volume.[1] | Reduced contusion volume and neuronal damage. | Attenuated neuronal apoptosis and reduced lesion size. |
| Key Molecular Effects | Inhibits excessive autophagy and apoptosis; promotes neurogenesis.[2] | Reduces oxidative stress and inflammation. | Anti-inflammatory and antioxidant effects. |
Table 2: In Vivo Efficacy in Ischemic Stroke Models
| Parameter | P7C3-A20 | Curcumin | Resveratrol |
| Animal Model | Rodent (Rats/Mice) | Rodent (Rats) | Rodent (Rats) |
| Dosage | 10 mg/kg | 50-200 mg/kg | 10-50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) / Oral | Intraperitoneal (i.p.) / Oral |
| Infarct Volume Reduction | Significantly reduced cerebral infarction.[3] | Dose-dependent reduction in infarct size. | Significant reduction in infarct volume.[4] |
| Functional Recovery | Improved sensorimotor and cognitive function.[5][6] | Enhanced neurological score and motor function. | Improved neurological deficit scores.[4] |
| Key Molecular Effects | Enhances NAD+ levels; promotes neurogenesis.[3][6] | Suppresses oxidative stress and inflammatory pathways.[3] | Activates SIRT1 and Nrf2 pathways, reducing oxidative stress.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments cited in this guide.
Traumatic Brain Injury (TBI) Model and Drug Administration (P7C3-A20)
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
TBI Induction: A controlled cortical impact (CCI) model is commonly used. Animals are anesthetized, and a craniotomy is performed over the desired cortical region. A pneumatic impactor device is used to deliver a controlled impact to the exposed dura.
-
Drug Preparation: P7C3-A20 is dissolved in a vehicle solution, typically a mixture of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline.
-
Administration: P7C3-A20 (10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection, with the first dose given at a specified time post-injury (e.g., 30 minutes) and subsequent doses administered daily for a defined period (e.g., 7 days).
-
Behavioral Assessment: Motor function can be assessed using the rotarod test and beam walk test. Cognitive function is often evaluated using the Morris water maze to assess spatial learning and memory.
-
Histological Analysis: At the end of the study period, animals are euthanized, and brain tissue is collected. Coronal sections are prepared and stained with markers for neuronal survival (e.g., NeuN), apoptosis (e.g., TUNEL), and neuroinflammation (e.g., Iba1 for microglia).
Ischemic Stroke Model and Drug Administration (Curcumin)
-
Animal Model: Adult male Wistar rats (280-320g).
-
Ischemia Induction: Middle cerebral artery occlusion (MCAO) is a common model. An intraluminal filament is used to occlude the MCA for a specific duration (e.g., 90 minutes), followed by reperfusion.
-
Drug Preparation: Curcumin is often suspended in a vehicle like carboxymethylcellulose (CMC) or dissolved in DMSO.
-
Administration: Curcumin (e.g., 100 mg/kg) or vehicle is administered, often via i.p. injection, at the time of reperfusion or shortly after.
-
Infarct Volume Measurement: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
Neurological Deficit Scoring: A neurological deficit score is assigned based on a graded scale that assesses motor and sensory deficits.
Neuroprotection Assessment in a Model of Neurodegeneration (Resveratrol)
-
Animal Model: Mouse model of Alzheimer's disease (e.g., APP/PS1 transgenic mice).
-
Drug Preparation: Resveratrol can be administered in the diet or dissolved in a suitable vehicle for oral gavage or i.p. injection.
-
Administration: Chronic administration over several weeks or months is typical for neurodegenerative models.
-
Cognitive Assessment: The Morris water maze or Y-maze can be used to assess learning and memory deficits.
-
Biochemical Analysis: Brain tissue is analyzed for markers of Alzheimer's pathology, such as amyloid-beta plaque load (immunohistochemistry or ELISA) and levels of hyperphosphorylated tau protein (Western blot). Markers of oxidative stress and inflammation are also commonly measured.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are attributed to their modulation of various intracellular signaling pathways.
P7C3-A20: Pro-survival and Neurogenic Pathways
P7C3 and its analogs are believed to exert their neuroprotective effects primarily by enhancing the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This leads to increased cellular NAD+ levels, which in turn activates pro-survival pathways like the PI3K/Akt/GSK3β axis and promotes neurogenesis.
P7C3-A20 signaling pathway promoting neuroprotection.
Curcumin: Anti-inflammatory and Antioxidant Pathways
Curcumin's neuroprotective effects are multifaceted, primarily involving the inhibition of pro-inflammatory pathways such as NF-κB and the activation of the antioxidant Nrf2 pathway. By suppressing neuroinflammation and oxidative stress, curcumin helps to preserve neuronal integrity.
Curcumin's dual action on inflammation and oxidative stress.
Resveratrol: Sirtuin Activation and Antioxidant Defense
Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase with a critical role in cellular stress resistance and longevity. By activating SIRT1, resveratrol enhances mitochondrial function and reduces oxidative damage. It also activates the Nrf2 antioxidant pathway.
Resveratrol's neuroprotective mechanisms via SIRT1 and Nrf2.
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo validation of a novel neuroprotective compound.
General workflow for in vivo neuroprotective agent validation.
Conclusion
The aminopropyl carbazole P7C3-A20, a structural analog of (R)-tetrahydrocarbazol-3-amine, demonstrates significant promise as a neuroprotective agent with robust in vivo efficacy in models of TBI and ischemic stroke. Its mechanism, centered on the enhancement of NAD+ metabolism and activation of pro-survival pathways, presents a compelling therapeutic strategy.
In comparison, Curcumin and Resveratrol, while also showing significant neuroprotective potential, operate through different primary mechanisms, mainly by targeting neuroinflammation and oxidative stress. The data presented in this guide highlights the therapeutic potential of these diverse compounds and underscores the importance of continued research to elucidate their precise mechanisms and optimize their clinical application. For researchers and drug development professionals, the detailed protocols and comparative data provided herein should serve as a valuable resource for designing future studies and advancing the field of neurotherapeutics.
References
- 1. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Newly Published Collaboration Shows Promise in Saving Brain Cells Following Stroke - The Miami Project [themiamiproject.org]
- 6. The neuroprotective compound P7C3-A20 promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Neuroprotective Effects of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the neuroprotective effects of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is limited in publicly available literature. This guide utilizes data from the closely related and extensively studied P7C3 series of aminopropyl carbazoles as a representative proxy to provide a comparative benchmark against established neuroprotective agents. This approach is based on structural similarity and the known neuroprotective properties of the carbazole scaffold.
Executive Summary
This guide provides a comparative analysis of the neuroprotective effects of the aminopropyl carbazole class of compounds (represented by the P7C3 series) against two benchmark drugs, Ropinirole and Cariprazine. The comparison is based on available in vitro and in vivo experimental data, focusing on key mechanisms of neuroprotection, including anti-apoptotic and anti-oxidative stress pathways. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate reproducible research and inform drug development strategies.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of the P7C3 series, Ropinirole, and Cariprazine has been evaluated in various models of neuronal injury. The following tables summarize the quantitative data from key studies, providing a basis for comparison.
P7C3 Series (Proxy for this compound)
The P7C3 class of aminopropyl carbazoles has demonstrated significant neuroprotective effects in models of neurodegeneration and nerve injury.[1] Their mechanism is linked to the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2]
Table 1: In Vitro Neuroprotective Effects of P7C3 Compounds
| Parameter | Cell Line/Model | Insult | Compound | Concentration | Observed Effect |
| Neuronal Survival | Primary Neurons | Oxygen-Glucose Deprivation (OGD) | P7C3-A20 | 10 µM | Significant protection against OGD-induced cell death. |
| Apoptosis (Caspase-3) | Hippocampal Neurons | Apoptotic Stimuli | P7C3 | 10 µM | Reduced levels of cleaved caspase-3, indicating inhibition of apoptosis.[3] |
| Mitochondrial Integrity | Isolated Mitochondria | Calcium Overload | P7C3 | 10 µM | Protected mitochondrial membrane potential.[4] |
| NAD+ Levels | Doxorubicin-treated cells | Doxorubicin | P7C3-A20 | 1 µM | Rebounded intracellular NAD+ levels.[1] |
Table 2: In Vivo Neuroprotective Effects of P7C3 Compounds
| Animal Model | Insult | Compound | Dosage | Observed Effect |
| Parkinson's Disease (Mouse) | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | P7C3-A20 | 10 mg/kg | Protected dopaminergic neurons in the substantia nigra from MPTP-induced cell death.[3] |
| Traumatic Brain Injury (Rat) | Fluid Percussion Injury | P7C3-A20 | 10 mg/kg | Reduced neuronal loss in the pericontusional cortex and enhanced hippocampal neurogenesis.[4] |
| Spinal Cord Injury (Rat) | Compression Injury | P7C3 | 10 mg/kg | Increased survival of neurons and oligodendrocytes, and rescued NAD+ levels in the injured spinal cord.[5] |
| Amyotrophic Lateral Sclerosis (Mouse) | G93A-SOD1 Mutation | P7C3-A20 | 10 mg/kg | Protected spinal cord motor neurons from cell death.[3] |
Ropinirole
Ropinirole is a dopamine D2/D3 receptor agonist with demonstrated neuroprotective properties, primarily attributed to its antioxidant and anti-apoptotic effects.[6][7]
Table 3: In Vitro Neuroprotective Effects of Ropinirole
| Parameter | Cell Line/Model | Insult | Concentration | Observed Effect |
| Cell Viability | SH-SY5Y | Rotenone | 10 µM | Prevented rotenone-induced apoptosis.[7] |
| Apoptosis (Caspase-3) | SH-SY5Y | Rotenone | 10 µM | Reduced cleavage of caspase-9 and caspase-3.[7] |
| Bcl-2/Bax Ratio | SH-SY5Y | Rotenone | 10 µM | Elevated the expression of the anti-apoptotic protein Bcl-2.[7] |
| Oxidative Stress (ROS) | iPSC-derived Motor Neurons | TARDBP Mutant | Not specified | Reduced reactive oxygen species (ROS) production.[8] |
Table 4: In Vivo Neuroprotective Effects of Ropinirole
| Animal Model | Insult | Dosage | Observed Effect |
| Parkinson's Disease (Mouse) | 6-OHDA (6-hydroxydopamine) | 5 mg/kg | Protected striatal dopaminergic neurons and increased glutathione (GSH), catalase, and superoxide dismutase (SOD) activities. |
| Parkinson's Disease (Mouse) | MPTP | 2 mg/kg | Increased the Bcl-2/Bax ratio and inhibited cytosolic cytochrome c release and caspase-3 activity.[9] |
| Ischemic Stroke (Rat) | tMCAO | 20 mg/kg | Reduced infarct area, attenuated mitochondrial ROS production, and inhibited mitochondrial permeability transition pore (mPTP) opening. |
Cariprazine
Cariprazine is a dopamine D3-preferring D2/D3 receptor partial agonist.[10] Its neuroprotective potential is linked to its ability to modulate dopaminergic and serotonergic systems, which may indirectly influence neuronal survival and function.[11][12]
Table 5: Preclinical Data Supporting Neuroprotective Potential of Cariprazine
| Model System/Assay | Insult/Condition | Dosage/Concentration | Observed Effect |
| Animal Model of Schizophrenia | PCP (Phencyclidine) | 0.8 mg/kg | Attenuated PCP-induced increases in extracellular glutamate and dopamine levels in the medial prefrontal cortex.[13] |
| In Vitro Receptor Binding | Human D3 and D2L receptors | Ki values | High affinity for D3 (pKi 10.07) and D2L (pKi 9.16) receptors, acting as a partial agonist.[10] |
| Animal Model of Cognitive Deficit | Scopolamine-induced memory impairment in rats | 0.08 mg/kg | Improved learning performance in a water-labyrinth task.[14] |
Experimental Protocols
In Vitro Oxygen-Glucose Deprivation (OGD) Model
This protocol simulates ischemic conditions in a cell culture setting.
-
Cell Culture: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) at an appropriate density in 96-well plates and allow them to adhere and differentiate.
-
OGD Induction:
-
Wash cells with glucose-free DMEM or neurobasal medium.
-
Replace the medium with fresh glucose-free medium.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified duration (e.g., 2-24 hours).
-
-
Reperfusion (Optional): After the OGD period, replace the medium with a glucose-containing culture medium and return the plates to a normoxic incubator (95% air, 5% CO₂) for a desired reperfusion time (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT or LDH assay to quantify cell survival.
-
Apoptosis: Use TUNEL staining or caspase activity assays to measure apoptotic cell death.
-
Oxidative Stress: Measure intracellular ROS levels using fluorescent probes like DCFDA.
-
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Treatment: Plate cells in a 96-well plate and treat with the test compound at various concentrations for a specified duration, followed by induction of neurotoxicity (e.g., with a neurotoxin or OGD).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vivo MPTP Model of Parkinson's Disease
This model is used to induce parkinsonian-like neurodegeneration in rodents.
-
Animal Dosing: Administer the test compound (e.g., P7C3-A20 or Ropinirole) to mice via intraperitoneal injection or oral gavage for a predetermined period.
-
MPTP Administration: Induce neurodegeneration by administering MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) daily for several consecutive days.
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test or pole test to assess motor coordination and bradykinesia.
-
Histological Analysis:
-
Perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
-
Biochemical Analysis: Homogenize brain tissue to measure levels of dopamine and its metabolites, as well as markers of apoptosis (e.g., Bcl-2/Bax ratio, caspase-3 activity) and oxidative stress.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanism of the P7C3 Series
Caption: P7C3 compounds activate NAMPT, leading to increased NAD+ levels, mitochondrial stabilization, and inhibition of apoptosis.
Proposed Neuroprotective Mechanism of Ropinirole
Caption: Ropinirole acts as a dopamine D2/D3 receptor agonist, leading to increased antioxidant defenses and inhibition of apoptotic pathways.
General Workflow for In Vitro Neuroprotection Assay
Caption: A generalized workflow for assessing the neuroprotective effects of a compound in an in vitro model of neuronal injury.
Conclusion
While direct evidence for the neuroprotective effects of this compound is still emerging, the extensive research on the structurally related P7C3 series of aminopropyl carbazoles provides a strong rationale for its potential as a neuroprotective agent. The P7C3 compounds exhibit robust neuroprotective activity across a range of in vitro and in vivo models, primarily through the activation of the NAMPT-NAD+ pathway. In comparison, Ropinirole demonstrates neuroprotection via its antioxidant and anti-apoptotic properties mediated by dopamine receptor agonism, while Cariprazine's potential neuroprotective effects are inferred from its modulation of key neurotransmitter systems.
This comparative guide highlights the distinct mechanistic profiles of these compounds and provides a framework for the future evaluation of this compound and other novel carbazole derivatives. Further head-to-head studies employing standardized experimental protocols are warranted to definitively benchmark the neuroprotective efficacy of these promising therapeutic candidates.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feature article: Neuroprotective effects of P7C3 against spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptor-mediated antioxidant and neuroprotective effects of ropinirole, a dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D2/D3 receptor agonist ropinirole protects dopaminergic cell line against rotenone-induced apoptosis through inhibition of caspase- and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ropinirole Functions Through a Dopamine Receptor D2-Independent Mechanism to Ameliorate Amyotrophic Lateral Sclerosis Phenotypes in TARDBP-Mutant iPSC-Derived Motor Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ropinirole protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The role of dopamine D3 receptors in the mechanism of action of cariprazine | Semantic Scholar [semanticscholar.org]
- 12. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of cariprazine on extracellular levels of glutamate, GABA, dopamine, noradrenaline and serotonin in the medial prefrontal cortex in the rat phencyclidine model of schizophrenia studied by microdialysis and simultaneous recordings of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to (R)-tetrahydrocarbazol-3-amine
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral intermediates is a critical aspect of pharmaceutical development. (R)-tetrahydrocarbazol-3-amine is a key building block for several pharmacologically active molecules. This guide provides a detailed head-to-head comparison of two prominent synthetic strategies for obtaining this valuable compound: asymmetric synthesis and chiral resolution.
This comparison guide delves into the quantitative aspects and experimental protocols of each route, offering a clear and objective overview to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Performance Comparison
The selection of a synthetic route is often a trade-off between factors such as enantioselectivity, overall yield, cost of reagents, and operational simplicity. The following table summarizes the key quantitative data for the asymmetric synthesis and chiral resolution routes to (R)-tetrahydrocarbazol-3-amine.
| Parameter | Asymmetric Synthesis | Chiral Resolution |
| Starting Material | 1,4-Cyclohexanedione monoethylene acetal, Phenylhydrazine | Racemic 3-amino-1,2,3,4-tetrahydrocarbazole |
| Key Chiral Step | Low-temperature chiral selective reduction of an oxime ether | Diastereomeric salt crystallization with L-tartaric acid |
| Yield of Chiral Step | 71%[1] | 42% for the (R)-enantiomer salt[2] |
| Enantiomeric Excess (e.e.) | 85%[1] | >99%[2] |
| Key Reagents | Chiral borane complex, O-benzyl hydroxylamine HCl | L-tartaric acid, Methanol, Water |
| Operational Complexity | Multi-step synthesis requiring careful control of low temperatures | Technically simpler resolution and recovery steps |
| Potential for Optimization | E.e. could be improved by screening other chiral ligands/reducing agents | Yield is inherently limited to a theoretical maximum of 50% per resolution cycle |
Synthetic Route Overview
The two pathways to enantiomerically enriched (R)-tetrahydrocarbazol-3-amine are fundamentally different in their approach to establishing the desired stereocenter.
Experimental Protocols
Route 1: Asymmetric Synthesis via Chiral Reduction
This route builds the tetrahydrocarbazole core first and then introduces the chirality at the amine-bearing carbon through a stereoselective reduction of a prochiral oxime ether intermediate. The following protocol is based on the synthesis method disclosed in patent CN105693595A.[1]
Step 1: Synthesis of 1,2,4,9-Tetrahydrocarbazol-3-one 1,4-Cyclohexanedione monoethylene acetal and phenylhydrazine are subjected to an aldehyde-ketone amine condensation followed by cyclization to yield 3,3-vinyl dioxo-1,2,4,9-tetrahydrocarbazole-3-ketone. Subsequent removal of the protecting group affords 1,2,4,9-tetrahydrocarbazol-3-ketone.
Step 2: Formation of the Oxime Ether 1,2,4,9-Tetrahydrocarbazol-3-ketone is reacted with O-benzyl hydroxylamine hydrochloride in the presence of pyridine in dehydrated alcohol at 20-30°C to produce the corresponding oxime ether.
Step 3: Low-Temperature Chiral Selective Reduction A chiral 1,3,2-oxazaborolidine complex in tetrahydrofuran is prepared. The oxime ether, dissolved in tetrahydrofuran, is added dropwise to this solution while maintaining a temperature of -5 to 5°C. The reaction mixture is stirred overnight at 0°C. After completion, the reaction is quenched with a saturated ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. Purification by column chromatography yields (R)-3-amino-1,2,3,4-tetrahydrocarbazole.
Route 2: Chiral Resolution of Racemic Amine
This approach involves the synthesis of racemic 3-amino-1,2,3,4-tetrahydrocarbazole, followed by separation of the enantiomers using a chiral resolving agent. The protocol is based on the method described in patent CN104402798A.[2]
Step 1: Preparation of Racemic 3-amino-1,2,3,4-tetrahydrocarbazole The racemic amine can be prepared through various standard synthetic methods, such as the reduction of 1,2,4,9-tetrahydrocarbazol-3-one oxime with a non-chiral reducing agent.
Step 2: Diastereomeric Salt Formation and Crystallization The racemic 3-amino-1,2,3,4-tetrahydrocarbazole is dissolved in a mixed solvent of methanol and water. The volume ratio of water to methanol is adjusted to between 0.4:1 and 0.8:1. L-tartaric acid is added, and the mixture is heated to 45-48°C to dissolve the solids. The solution is then slowly cooled to 20-25°C to induce crystallization. The precipitate, which is enriched in the (R)-3-amino-1,2,3,4-tetrahydrocarbazole L-tartrate salt, is collected by filtration.
-
Resolution Yield: 42% for the (R)-enantiomer salt[2]
Step 3: Liberation of the Free (R)-amine The isolated tartrate salt is dissolved in water (approximately 30 times its weight) by heating to 65°C. The pH of the solution is adjusted to >12 with a 30% aqueous sodium hydroxide or potassium hydroxide solution, causing the free amine to precipitate as a white powder. The mixture is cooled to below 40°C, and the solid is collected by filtration, washed with water, and dried to yield the single enantiomer (R)-3-amino-1,2,3,4-tetrahydrocarbazole.
-
Enantiomeric Excess (e.e.): >99%[2]
Conclusion
Both the asymmetric synthesis and chiral resolution routes offer viable pathways to (R)-tetrahydrocarbazol-3-amine, each with distinct advantages and disadvantages.
The asymmetric synthesis route provides a good yield in the key chiral-inducing step but results in a lower enantiomeric excess (85% e.e.).[1] This may necessitate further purification or chiral enhancement steps, adding to the overall complexity and cost. However, it avoids the inherent 50% yield limitation of a classical resolution.
The chiral resolution method, while having a lower yield for the desired enantiomer in a single operation (42%), delivers a product with excellent enantiomeric purity (>99% e.e.).[2] The operational simplicity and the use of a relatively inexpensive resolving agent like L-tartaric acid make this an attractive option, particularly if the undesired enantiomer can be racemized and recycled.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, purity specifications, cost considerations, and available expertise and equipment. For applications demanding the highest enantiopurity, the chiral resolution method appears to be the more straightforward approach, provided the lower yield is acceptable. For larger-scale production where maximizing the conversion of starting material is crucial, further optimization of the asymmetric synthesis to improve its enantioselectivity would be a worthwhile endeavor.
References
Validating In Vivo Target Engagement of (R)-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of (R)-2,3,4,9-tetrahydro-1H-carbazol-1-amine, a potent inhibitor of the bacterial CpxA phosphatase. As the primary amine at the 1-position is crucial for its activity, this guide will focus on this specific isomer. We will explore established and emerging techniques, compare their utility, and provide detailed experimental protocols and supporting data for informed decision-making in drug development programs targeting bacterial two-component systems.
Introduction to (R)-2,3,4,9-tetrahydro-1H-carbazol-1-amine and its Target: CpxA
(R)-2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives have been identified as inhibitors of CpxA, a sensor histidine kinase that is part of the CpxRA two-component signal transduction system in many Gram-negative bacteria, including Escherichia coli. This system plays a critical role in sensing and responding to envelope stress. By inhibiting the phosphatase activity of CpxA, these compounds lead to the accumulation of phosphorylated CpxR (CpxR-P), which in turn downregulates the expression of key virulence factors. This anti-virulence strategy presents a promising alternative to traditional bactericidal or bacteriostatic antibiotics.
Comparative Analysis of In Vivo Target Engagement Validation Methods
Validating that a compound reaches and interacts with its intended target within a living organism is a critical step in drug development. Below is a comparison of key methods applicable to assessing the in vivo target engagement of CpxA inhibitors.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Pharmacodynamic (PD) Biomarker Analysis | Measures the downstream consequences of target engagement. For CpxA, this involves quantifying the accumulation of phosphorylated CpxR (CpxR-P). | Directly reflects the biological consequence of target inhibition in the relevant physiological context. Can be highly sensitive and specific. | Requires a well-validated downstream biomarker. May not distinguish between direct and indirect effects on the biomarker. | Medium to High |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified. | Label-free method that directly assesses target binding in a cellular or tissue context. Can be adapted for in vivo studies. | Can be technically challenging to implement in vivo with bacteria inside a host. Requires specific antibodies for detection. | Low to Medium |
| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses radiolabeled tracers to visualize and quantify the distribution and occupancy of a target in a living organism. | Provides quantitative, real-time, and whole-body information on target distribution and occupancy. Highly sensitive. | Requires the synthesis of a specific radiolabeled tracer for the target. High cost and specialized facilities are necessary. | Low |
Quantitative Data Summary
The following table summarizes key in vivo data for a potent analog of the lead compound, referred to as Compound 26 , in a murine model of urinary tract infection (UTI) caused by uropathogenic E. coli (UPEC).
| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Target Engagement Readout | Reference |
| Compound 26 | Murine UTI model (female CBA/J mice) | 50 mg/kg, intraperitoneal, twice daily for 3 days | Significant reduction in bacterial CFU in urine. Trend towards reduction in bladder and kidneys. | Increased ratio of CpxR-P to total CpxR in UPEC cultured in human urine treated with the compound. | [1] |
| Ciprofloxacin (Control) | Murine UTI model (female CBA/J mice) | 10 mg/kg, intraperitoneal, twice daily for 3 days | Significant reduction in bacterial CFU in urine, bladder, and kidneys. | Not Applicable (different mechanism of action) | [1] |
Experimental Protocols
In Vivo Pharmacodynamic (PD) Biomarker Analysis: CpxR-P Accumulation
This protocol is adapted from studies demonstrating target engagement of CpxA inhibitors in vitro using bacteria cultured in a physiologically relevant medium (human urine)[1].
Objective: To quantify the level of phosphorylated CpxR (CpxR-P) in bacteria recovered from an in vivo infection model following treatment with a CpxA inhibitor.
Materials:
-
Infected mice (e.g., murine UTI model).
-
Test compound (e.g., (R)-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivative).
-
Vehicle control.
-
Phos-tag™ acrylamide and MnCl₂ for gel electrophoresis.
-
Primary antibody against CpxR.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western blot equipment and reagents.
-
Densitometer and analysis software.
Procedure:
-
Animal Infection and Treatment: Establish a murine infection model (e.g., UTI with UPEC). Administer the test compound or vehicle control to the infected animals according to the desired dosing regimen.
-
Bacterial Isolation: At a specified time point post-treatment, euthanize the animals and aseptically collect the infected tissue (e.g., bladder, kidneys) or fluid (e.g., urine).
-
Bacterial Lysis: Homogenize the tissue and isolate the bacteria by centrifugation. Lyse the bacterial pellets using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Phos-tag™ SDS-PAGE: Separate the phosphorylated and unphosphorylated forms of CpxR using Phos-tag™ SDS-PAGE. This technique retards the migration of phosphorylated proteins.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for CpxR.
-
Detection: Incubate with a secondary antibody and detect the protein bands using an appropriate substrate.
-
Quantification: Capture the image of the blot and perform densitometry analysis to quantify the intensity of the bands corresponding to CpxR-P and total CpxR. Calculate the ratio of CpxR-P to total CpxR for each treatment group.
In Vivo Cellular Thermal Shift Assay (CETSA) for Bacterial Targets
This protocol is a conceptual adaptation of the in vivo CETSA methodology for a bacterial target within a host.
Objective: To determine the thermal stabilization of CpxA in bacteria isolated from a treated animal, indicating direct target engagement.
Materials:
-
Infected mice treated with the test compound or vehicle.
-
Bacterial isolation reagents.
-
PBS with protease inhibitors.
-
Thermal cycler or heating blocks.
-
Bacterial lysis buffer.
-
Centrifuge.
-
Primary antibody against CpxA.
-
Western blot or ELISA reagents.
Procedure:
-
Animal Infection and Treatment: As described in the PD biomarker protocol.
-
Bacterial Isolation: Isolate bacteria from the infected tissue or fluid.
-
Heat Challenge: Resuspend the isolated bacteria in PBS with protease inhibitors and aliquot into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes). Include a non-heated control.
-
Lysis and Fractionation: Lyse the bacteria and separate the soluble fraction from the aggregated proteins by high-speed centrifugation.
-
Protein Quantification: Quantify the amount of soluble CpxA in the supernatant of each sample using Western blotting or a quantitative immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble CpxA as a function of temperature for both the treated and vehicle control groups. A shift in the melting curve to a higher temperature for the treated group indicates target stabilization and therefore, engagement.
Positron Emission Tomography (PET) for In Vivo Target Occupancy
This protocol outlines the general steps for a PET imaging study to determine target occupancy. It requires the synthesis of a specific radiolabeled tracer that binds to CpxA.
Objective: To non-invasively quantify the occupancy of CpxA by the test compound in a living animal.
Materials:
-
A specific, high-affinity radiolabeled PET tracer for CpxA (e.g., a fluorinated or carbon-11 labeled analog of the inhibitor).
-
Infected animal model.
-
Test compound.
-
PET/CT or PET/MR scanner.
-
Radiosynthesis equipment.
Procedure:
-
Tracer Synthesis and Validation: Synthesize and validate a PET tracer with high affinity and selectivity for CpxA.
-
Baseline Scan: Anesthetize an infected animal and inject the radiolabeled tracer. Acquire a baseline PET scan to determine the initial tracer uptake in the region of infection.
-
Drug Administration: Administer a single dose of the unlabeled test compound.
-
Post-dose Scan: After a suitable time for drug distribution, inject the radiolabeled tracer again and acquire a second PET scan.
-
Image Analysis: Co-register the PET and CT/MR images. Define regions of interest (ROIs) over the infected tissues.
-
Occupancy Calculation: Calculate the target occupancy as the percentage reduction in tracer binding in the post-dose scan compared to the baseline scan.
-
Occupancy (%) = [(Uptake_baseline - Uptake_post-dose) / Uptake_baseline] x 100
-
-
Dose-Occupancy Relationship: Repeat the procedure with different doses of the test compound to establish a dose-occupancy curve.
Visualizations
Caption: CpxRA signaling pathway and the mechanism of action of the inhibitor.
Caption: Experimental workflow for in vivo Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for in vivo PET target occupancy study.
Conclusion
Validating the in vivo target engagement of novel anti-virulence agents like (R)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is paramount for their successful development. While direct measurement of target binding in a living host can be challenging, a combination of pharmacodynamic biomarker analysis and, where feasible, advanced techniques like in vivo CETSA and PET imaging can provide a robust body of evidence. The data presented for the CpxA inhibitor "Compound 26" demonstrates a clear link between target engagement (accumulation of CpxR-P) and in vivo efficacy (reduction in bacterial load), providing a strong foundation for further preclinical and clinical development. Researchers should carefully consider the advantages and limitations of each method to design a comprehensive validation strategy that aligns with the specific objectives of their drug discovery program.
References
Lack of Reproducibility Data for Preclinical Studies of (R)-tetrahydrocarbazol-3-amine
The synthesis of (R)-3-amino-1,2,3,4-tetrahydrocarbazole has been described in chemical literature, often as an intermediate in the synthesis of other compounds[1]. The general scaffold of tetrahydrocarbazole is recognized for its presence in various biologically active compounds and its derivatives have been explored for a range of activities, including anticancer[2][3], antiviral[4], and antimicrobial properties[5]. These studies, however, typically involve a variety of substituted tetrahydrocarbazole analogs, and do not focus on the specific molecule requested.
The existing literature provides extensive information on the synthesis of tetrahydrocarbazole derivatives through methods like the Fischer indole synthesis[2][5][6][7][8]. Reviews on the topic summarize various synthetic strategies and the broad biological properties of this class of compounds[6][8][9]. Some studies delve into the biological evaluation of novel substituted tetrahydrocarbazoles, detailing their effects on cancer cell lines and outlining the experimental protocols used for their assessment[2][3]. However, these investigations do not provide a basis for a comparative guide on the reproducibility of preclinical findings for (R)-tetrahydrocarbazol-3-amine due to the lack of focused studies on this particular compound.
For a meaningful comparison guide on the reproducibility of preclinical studies, a baseline of initial studies with reported quantitative data and subsequent independent studies attempting to replicate those findings would be necessary. At present, such a body of evidence for (R)-tetrahydrocarbazol-3-amine could not be identified.
Therefore, a comparison guide detailing the reproducibility of preclinical studies, including comparative data tables, detailed experimental protocols, and signaling pathway diagrams for (R)-tetrahydrocarbazol-3-amine, cannot be generated at this time due to the absence of the requisite primary and confirmatory research studies in the scientific literature. Further research and publication of preclinical data for this specific compound would be required before such a guide could be compiled.
References
- 1. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine, a heterocyclic amine compound commonly used in pharmaceutical research and development. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.
Hazard Profile and Safety Considerations
This compound and its structural analogs are classified as hazardous materials. While a specific Safety Data Sheet (SDS) for the (R)-isomer may not be readily available, data from similar carbazole derivatives indicate several potential hazards. These include acute oral toxicity, skin and eye irritation, and potential for respiratory irritation.[1][2][3] Some carbazole compounds are also suspected of causing cancer and genetic defects and are very toxic to aquatic life with long-lasting effects.[4][5] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][6]
Quantitative Hazard Data Summary
The following table summarizes the GHS hazard classifications for compounds structurally related to this compound. This information should be used as a conservative guide for handling and disposal.
| Hazard Classification | GHS Hazard Statement | Corresponding Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | GHS08 |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | GHS08 |
| Hazardous to the Aquatic Environment, Long-term (Category 1) | H410: Very toxic to aquatic life with long lasting effects | GHS09 |
Note: This table is a composite based on data for related carbazole compounds and should be treated as a precautionary guideline.
Experimental Protocol: Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program.[7][8][9] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[7][10]
Step 1: Waste Identification and Segregation
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous waste.[8][11]
-
Segregate this waste from other waste streams to avoid incompatible mixtures.[11] Specifically, keep it separate from strong oxidizing agents.
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[7][11] The container should be made of a material compatible with organic amines.
-
For liquid waste, use a container with a secure screw cap.[9] For solid waste, a sealable plastic bag or a wide-mouthed container is appropriate.
-
Ensure the container is kept closed except when adding waste.[11]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste".[7]
-
The label must include the full chemical name: "this compound", and the approximate quantity or concentration.[7] Avoid using abbreviations or chemical formulas.[7]
-
Indicate the date of waste generation and the name of the principal investigator or laboratory contact.[7]
-
Affix the appropriate hazard pictograms as indicated in the table above.[7]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[12] This area should be away from general traffic and sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks.[8]
Step 5: Disposal Request
-
Once the container is full or the waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[7]
Step 6: Decontamination of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before being disposed of as non-hazardous waste.[11]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[11]
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. vumc.org [vumc.org]
- 9. pfw.edu [pfw.edu]
- 10. acs.org [acs.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine
This guide provides crucial safety and logistical information for the handling and disposal of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile or neoprene gloves is recommended. Ensure gloves meet ASTM D6978 standard for chemotherapy drug resistance.[4] |
| Body Protection | Gown/Lab Coat | A disposable, polyethylene-coated polypropylene gown or a similar laminate material resistant to chemical permeation.[4] Standard cloth lab coats are not sufficient. |
| Eye & Face Protection | Goggles & Face Shield | Chemical splash goggles and a face shield should be worn to protect against splashes and airborne particles.[4][5] |
| Respiratory Protection | Respirator | For handling powders or creating aerosols, a NIOSH-approved N95 or higher-level respirator is recommended.[3] Operations should be conducted in a certified chemical fume hood.[5] |
| Additional Protection | Head, Hair, & Shoe Covers | Disposable covers for head, hair (including facial hair), and shoes to prevent contamination.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Conduct all handling activities within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated handling area. The correct sequence for donning is typically gown, mask/respirator, goggles/face shield, and then gloves (the outer pair over the cuff of the gown).
-
-
Weighing and Transfer :
-
When weighing the solid compound, do so in the fume hood on a tared weigh paper or in a suitable container.
-
Handle the compound gently to avoid creating dust.
-
Use appropriate tools (e.g., spatula, powder funnel) for transfers.
-
-
In Case of Exposure :
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][5] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][5] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1][5] Seek immediate medical attention.
-
-
Decontamination :
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate decontaminating solution.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Collect all solid and liquid waste containing the compound in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials :
-
Dispose of all used PPE (gloves, gowns, etc.), disposable labware, and cleaning materials as hazardous waste.
-
-
Disposal Procedure :
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
